Paclitaxel C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H57NO14 |
|---|---|
Molecular Weight |
847.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31+,32+,35?,36+,37+,38-,40-,44+,45-,46+/m0/s1 |
InChI Key |
BEHTXUBGUDGCNQ-YOGGUJKVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Chemical Properties of Paclitaxel C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel C, also known as Taxuyunnanine C or Taxol C, is a naturally occurring analogue of the widely used anticancer drug Paclitaxel. Structurally, it is characterized by the substitution of the N-benzoyl group on the C-13 side chain of Paclitaxel with an N-hexanoyl group. This modification, while seemingly minor, influences its chemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and cancer drug development.
Chemical Structure and Identification
The core chemical structure of this compound is the tetracyclic diterpenoid taxane skeleton, identical to that of Paclitaxel. The distinguishing feature lies in the acyl group attached to the amino function of the phenylisoserine side chain at the C-13 position of the baccatin III core.
IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1]
Synonyms: Taxol C, Taxuyunnanine C[1]
Chemical Structure:
Caption: Chemical structure of this compound highlighting the N-hexanoyl side chain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₅₇NO₁₄ | [1] |
| Molecular Weight | 847.9 g/mol | [1] |
| Appearance | White to off-white crystalline powder (inferred from Paclitaxel) | |
| Solubility | Poorly soluble in water; soluble in methanol, acetonitrile, chloroform, acetone (inferred from Paclitaxel) | |
| XLogP3 | 2.7 | [1] |
| Monoisotopic Mass | 847.37790549 Da | [1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-MS | ESI Negative | 882, 892, 525 | Fragmentation pattern |
Note: The provided LC-MS data from PubChem is limited. Detailed fragmentation analysis would require access to the full experimental data.
NMR Spectroscopy
Expected ¹H-NMR Chemical Shift Differences (from Paclitaxel):
-
Absence of aromatic protons corresponding to the N-benzoyl group.
-
Presence of aliphatic protons corresponding to the hexanoyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups).
Expected ¹³C-NMR Chemical Shift Differences (from Paclitaxel):
-
Absence of aromatic carbon signals for the N-benzoyl group.
-
Presence of aliphatic carbon signals for the hexanoyl group.
Experimental Protocols
Isolation of this compound from Taxus chinensis Cell Cultures
The following is a generalized protocol based on the literature for the preparative isolation of Taxuyunnanine C (this compound).[2]
Workflow Diagram:
Caption: Experimental workflow for the isolation of this compound.
Methodology:
-
Extraction: The cell culture of Taxus chinensis is extracted with a suitable organic solvent to obtain a crude extract containing a mixture of taxanes.
-
Initial Purification: The crude extract is subjected to column chromatography on alumina (Al₂O₃) to remove highly polar and nonpolar impurities.
-
Fractionation: The eluate from the alumina column is collected in fractions. Fractions containing Taxuyunnanine C are identified using techniques like thin-layer chromatography (TLC).
-
Final Purification: The enriched fraction is further purified by reversed-phase flash chromatography on a C18-functionalized silica gel column to yield pure Taxuyunnanine C.
-
Characterization: The structure and purity of the isolated compound are confirmed using UV, MS, and NMR spectroscopy.[2]
Biological Activity and Mechanism of Action
Modulation of Multidrug Resistance (MDR) in Cancer Cells
The primary reported biological activity of this compound is its ability to modulate multidrug resistance (MDR) in cancer cells.[3] MDR is a significant challenge in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.
Mechanism of Action:
While the precise mechanism is still under investigation, it is hypothesized that this compound and its derivatives act as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter protein. P-gp is a key player in MDR, functioning as an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound can increase the intracellular accumulation of other anticancer drugs, thus restoring their cytotoxic effects in resistant cancer cells.[3]
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound in reversing multidrug resistance.
Cytotoxicity
Some derivatives of Taxuyunnanine C have shown cell growth inhibitory activity against certain cancer cell lines, suggesting that this class of compounds may also possess intrinsic cytotoxic effects.[3]
Conclusion
This compound represents an important natural analogue of Paclitaxel with a distinct biological activity profile. Its ability to modulate multidrug resistance offers a potential avenue for the development of new therapeutic strategies to overcome drug resistance in cancer. This technical guide provides a foundational understanding of the structure, properties, and experimental considerations for this compound, which should aid researchers in their efforts to further explore the therapeutic potential of this and related taxoids.
References
- 1. Taxol C | C46H57NO14 | CID 9962663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of taxuyunnanine C derivatives as multidrug resistance modulator in MDR cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Paclitaxel C: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources and isolation of Paclitaxel C, a significant taxane with potential applications in pharmacology. The document outlines the primary botanical sources, offering quantitative data on taxane content, and presents detailed experimental protocols for extraction and purification.
Natural Sources of this compound
This compound, a structural analogue of the renowned anti-cancer drug Paclitaxel, is a naturally occurring diterpenoid. While the primary commercial source of Paclitaxel is the Pacific yew (Taxus brevifolia) and other species of the Taxus genus, recent research has identified other promising natural reservoirs for a variety of taxanes, including this compound.[1]
Corylus avellana (Hazel)
A significant alternative source of this compound is the common hazel (Corylus avellana). Studies have confirmed the presence of this compound, along with other taxanes such as paclitaxel, 10-deacetylbaccatin III, baccatin III, and 7-epipaclitaxel, in the leaves and shells of this plant.[1] The concentration of total taxanes is generally higher in the leaves compared to the shells.[1] The discovery of these compounds in hazelnut shells, a widely available agro-industrial byproduct, presents a sustainable and cost-effective avenue for future sourcing.
Taxus Species (Yew)
The Taxus genus remains the most well-known source of taxanes. While research has primarily focused on Paclitaxel, the complex mixture of taxoids present in various parts of the yew tree, including the bark, needles, and roots, suggests that Taxus species are also a likely source of this compound. The concentration of taxanes can vary significantly depending on the specific species, part of the plant, and geographical location. For instance, the bark of Taxus brevifolia has been reported to contain between 0.0075% and 0.01% paclitaxel, while preparative methods have yielded up to 0.06%.
Quantitative Data on Taxane Content
The following tables summarize the quantitative data available on the content of this compound and other major taxanes in Corylus avellana.
Table 1: Taxane Content in Corylus avellana Leaves
| Taxane | Concentration (µg/g of dry weight) |
| Paclitaxel | 1.08 ± 0.60 |
| 10-deacetylbaccatin III | 13.21 ± 6.61 |
| Baccatin III | 4.66 ± 2.73 |
| This compound | Not explicitly quantified in this format in the source, but identified as present. |
| 7-epipaclitaxel | 0.87 ± 0.85 |
| Total Taxanes | 393.40 ± 142.75 |
Source: Adapted from Ottaggio et al., J. Nat. Prod. 2008, 71, 1, 58-60.
Table 2: Taxane Content in Corylus avellana Shells
| Taxane | Concentration (µg/g of dry weight) |
| Paclitaxel | 0.32 ± 0.24 |
| 10-deacetylbaccatin III | 108.43 ± 9.80 |
| Baccatin III | 29.08 ± 42.89 |
| This compound | Not explicitly quantified in this format in the source, but identified as present. |
| 7-epipaclitaxel | 4.27 ± 2.17 |
| Total Taxanes | 173.39 ± 91.33 |
Source: Adapted from Ottaggio et al., J. Nat. Prod. 2008, 71, 1, 58-60.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The primary challenge lies in the separation of this compound from other closely related taxanes.
Extraction of Crude Taxane Mixture
This protocol describes a general method for the extraction of taxanes from plant material, which can be adapted for Corylus avellana leaves and shells.
Experimental Protocol: Solvent Extraction
-
Material Preparation: Air-dry the plant material (leaves or shells) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with continuous agitation.
-
Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a biphasic system of methanol/water and a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Discard the n-hexane phase. The aqueous methanol phase containing the taxanes is then further extracted with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Final Concentration: Evaporate the organic solvent from the taxane-rich phase to yield a crude taxane mixture.
Chromatographic Purification of this compound
The purification of this compound from the crude extract requires sophisticated chromatographic techniques to separate it from a complex mixture of other taxanes. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: Preparative HPLC
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is typically used for preparative separation of taxanes.
-
Mobile Phase: A gradient elution system is necessary to achieve the required separation. A common mobile phase consists of a mixture of acetonitrile (ACN) and water. The gradient program should be optimized to resolve this compound from its isomers.
-
Example Gradient:
-
0-10 min: 30% ACN in water
-
10-40 min: Linear gradient from 30% to 70% ACN in water
-
40-50 min: 70% ACN in water (isocratic)
-
50-55 min: Linear gradient back to 30% ACN in water
-
55-60 min: 30% ACN in water (equilibration)
-
-
-
Flow Rate: A typical flow rate for a preparative column of this size is 2-4 mL/min.
-
Detection: UV detection at 227 nm is commonly used for taxanes.
-
Fraction Collection: Fractions are collected based on the retention time of the target compound, this compound. The retention times of reference standards for paclitaxel, 7-epipaclitaxel, and other known taxanes should be determined beforehand to aid in the identification of the this compound peak.
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC.
-
Crystallization: The purified this compound can be obtained as a solid by careful evaporation of the solvent and subsequent crystallization from a suitable solvent system (e.g., acetone/hexane).
References
The Stabilizing Touch: A Technical Guide to the Mechanism of Action of Paclitaxel on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel, a cornerstone of modern chemotherapy, exerts its potent anti-neoplastic effects through a unique mechanism of action targeting the fundamental components of the cellular cytoskeleton: the microtubules. Unlike other anti-tubulin agents that promote depolymerization, paclitaxel acts as a microtubule-stabilizing agent. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of paclitaxel. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in oncology and drug development.
Introduction: Microtubule Dynamics and Paclitaxel
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is crucial for a multitude of cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The precise regulation of microtubule dynamics is therefore essential for proper chromosome segregation and cell proliferation.
Paclitaxel, a complex diterpene originally isolated from the Pacific yew tree (Taxus brevifolia), disrupts this delicate equilibrium.[2] Its primary mechanism involves binding to microtubules and stabilizing them against depolymerization, thereby arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptotic cell death.[3][4]
The Core Mechanism: Binding and Hyper-stabilization
Paclitaxel's mechanism of action is initiated by its specific binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[5] This binding event occurs at a specific site on the interior surface of the microtubule, effectively acting as a molecular "glue" that strengthens the lateral and longitudinal contacts between tubulin dimers.[6]
The consequences of this binding are profound:
-
Promotion of Tubulin Assembly: Paclitaxel lowers the critical concentration of tubulin required for polymerization, effectively promoting the assembly of microtubules.[6]
-
Inhibition of Depolymerization: The drug potently suppresses microtubule shortening, protecting them from disassembly induced by cold temperatures, calcium, or dilution.[7]
-
Suppression of Dynamic Instability: By stabilizing the microtubule lattice, paclitaxel dampens the dynamic instability that is essential for their function, leading to the formation of stable, non-functional microtubule bundles.[6]
This hyper-stabilization of microtubules has catastrophic consequences for dividing cells, as it prevents the mitotic spindle from functioning correctly, leading to a prolonged mitotic arrest.[1]
Quantitative Analysis of the Paclitaxel-Microtubule Interaction
The interaction between paclitaxel and microtubules has been extensively quantified, providing a deeper understanding of its potency and mechanism.
Table 1: Binding Affinity and Stoichiometry of Paclitaxel
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~10 nM | GMP-CPP stabilized microtubules | [7] |
| Inhibition Constant (Ki) | 22 ± 2 nM | Cellular assay (HeLa cells) | [8] |
| Stoichiometry (Bmax) | ~1 mol paclitaxel / mol tubulin dimer | In vitro binding assay | [6][9] |
Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
The cytotoxic efficacy of paclitaxel, represented by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | ~5.0 | 72 h | [10][11] |
| ZR75-1 | Breast Cancer | Varies (parental vs. resistant) | Not Specified | [1] |
| SK-BR-3 | HER2+ Breast Cancer | ~7.5 | 72 h | [10][11] |
| T-47D | Luminal A Breast Cancer | ~2.5 | 72 h | [10][11] |
| PC-3 | Prostate Cancer | ~10 (for G2/M arrest) | 24 h | [3] |
| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | 27 | 120 h | [12] |
| SCLC cell lines (median) | Small Cell Lung Cancer | 5000 | 120 h | [12] |
| CL1-5 | Lung Cancer | 3.2 | 72 h | [13] |
Cellular Consequences: Mitotic Arrest and Apoptosis
The stabilization of microtubules by paclitaxel triggers a cascade of cellular events, culminating in cell death.
G2/M Phase Cell Cycle Arrest
The formation of a dysfunctional and overly stable mitotic spindle activates the Spindle Assembly Checkpoint (SAC) . The SAC is a crucial surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to the spindle microtubules.[14] Paclitaxel-induced microtubule stabilization leads to persistent SAC activation, causing the cell to arrest in the G2/M phase of the cell cycle.[4]
Induction of Apoptosis
Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).[7] Key events in paclitaxel-induced apoptosis include:
-
Phosphorylation and Inactivation of Bcl-2: The anti-apoptotic protein Bcl-2 is phosphorylated, which inhibits its function and promotes apoptosis.[15][16]
-
Upregulation of Bax: The expression of the pro-apoptotic protein Bax is increased.[14][17]
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[14]
-
Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, which are responsible for dismantling the cell.[17][18]
The following diagram illustrates the signaling pathway from microtubule stabilization to apoptosis.
Caption: Paclitaxel-induced signaling cascade leading to apoptosis.
Key Experimental Methodologies
The elucidation of paclitaxel's mechanism of action has been made possible by a variety of in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (for promoting polymerization)
-
Paclitaxel (positive control) and test compounds dissolved in DMSO
-
96-well, clear-bottom plates
-
Temperature-controlled spectrophotometer or fluorometer
-
-
Procedure (Turbidity-based):
-
Prepare a reaction mixture containing tubulin in General Tubulin Buffer with GTP and glycerol on ice.
-
Add paclitaxel or test compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes). The light scattering by microtubules is proportional to the concentration of the microtubule polymer.[19][20]
-
-
Procedure (Fluorescence-based):
-
The protocol is similar to the turbidity-based assay, but includes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Monitor the increase in fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[21]
-
The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of paclitaxel's effects on the microtubule cytoskeleton within cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the desired concentration of paclitaxel for a specified duration (e.g., 2-24 hours). Include a vehicle-treated (DMSO) control.
-
-
Fixation and Permeabilization:
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.[22]
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Paclitaxel-treated cells will typically exhibit dense bundles of microtubules and abnormal mitotic spindles.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the measurement of paclitaxel-induced G2/M arrest.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with paclitaxel for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours.[24]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
This allows for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. Paclitaxel treatment will result in a significant increase in the G2/M population.[3][4]
-
Conclusion
Paclitaxel's mechanism of action is a classic example of targeted cancer therapy at the subcellular level. By binding to β-tubulin and hyper-stabilizing microtubules, it effectively sabotages the process of mitosis, leading to cell cycle arrest and apoptotic cell death. The quantitative data on its binding affinity and cellular potency, combined with detailed experimental protocols, provide a robust framework for understanding its efficacy and for the development of novel taxane-based therapeutics. The continued study of the intricate interplay between paclitaxel, microtubule dynamics, and cellular signaling pathways will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. josorge.com [josorge.com]
- 19. interchim.fr [interchim.fr]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
A Technical Deep Dive: Unraveling the Structural Nuances Between Paclitaxel and Paclitaxel C
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparative analysis of the chemical structures, experimental characterization, and biological implications of Paclitaxel and its derivative, Paclitaxel C (also known as Taxuyunnanine A). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.
Core Structural Differences: A Tale of Two Side Chains
Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid molecule characterized by a distinctive taxane core. Its biological activity is critically influenced by the ester side chain at the C-13 position of this core. The primary structural distinction between Paclitaxel and this compound lies within this very side chain.
In Paclitaxel , the amide group at the C-3' position of the side chain is acylated with a benzoyl group . In contrast, This compound features a hexanoyl group at the same position. This seemingly subtle substitution of an aromatic benzoyl moiety with an aliphatic hexanoyl chain leads to differences in the physicochemical properties and potentially the biological activity of the two molecules.
Below is a table summarizing the key structural and chemical properties of Paclitaxel and this compound.
| Property | Paclitaxel | This compound (Taxuyunnanine A) | Reference(s) |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₆H₅₇NO₁₄ | [1] |
| Molecular Weight | 853.9 g/mol | 847.9 g/mol | [1] |
| C-3' Amide Acyl Group | Benzoyl (-CO-C₆H₅) | Hexanoyl (-CO-(CH₂)₄CH₃) | [1] |
| Synonyms | Taxol | Taxol C, Taxuyunnanine | [1] |
Experimental Characterization: Spectroscopic and Crystallographic Fingerprints
The structural elucidation and differentiation of Paclitaxel and this compound rely on a suite of advanced analytical techniques. This section details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, which are pivotal for characterizing these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure.
Experimental Protocol for ¹H and ¹³C NMR of Taxanes:
-
Sample Preparation: Dissolve 5-10 mg of the purified taxane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a one-dimensional proton spectrum with typical parameters such as a 30° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 256-1024) is required.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol for ESI-MS/MS of Taxanes:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the taxane derivative in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.
-
Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecular ion ([M+H]⁺). The high mass accuracy of the instrument allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., m/z 854.3 for Paclitaxel or m/z 848.4 for this compound) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. The primary fragmentation difference would be the loss of the respective side chains.
Expected Mass Spectrometry Data:
| Analyte | [M+H]⁺ (m/z) | Key Fragment Ions (illustrative) | Reference(s) |
| Paclitaxel | 854.3 | 569 (loss of benzoylphenylisoserine side chain), 286 (benzoylphenylisoserine side chain) | [2][3] |
| This compound | 848.4 | 569 (loss of hexanoylphenylisoserine side chain), 280 (hexanoylphenylisoserine side chain) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Experimental Protocol for X-ray Crystallography of Taxanes:
-
Crystal Growth: Grow single crystals of the taxane derivative of sufficient size and quality from a suitable solvent or solvent mixture.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head, typically under a cryostream (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: Use an X-ray diffractometer to irradiate the crystal and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The electron density map is then solved and refined to yield the final atomic coordinates and molecular structure.[4]
The crystal structure of Paclitaxel has been extensively studied.[4][5] While a specific crystal structure for this compound is not as widely reported, the overall conformation of the taxane core is expected to be highly similar to that of Paclitaxel. The primary difference in the crystal packing and intermolecular interactions would arise from the different nature of the C-3' side chain.
Biological Activity and Signaling Pathways
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Limited publicly available data suggests that this compound also exhibits cytotoxic activity against various cancer cell lines.[6] However, a detailed, direct comparison of the potency and efficacy of this compound versus Paclitaxel across a wide range of cell lines is not extensively documented. The structural modification in this compound, replacing the rigid, aromatic benzoyl group with a more flexible, aliphatic hexanoyl group, could potentially influence its binding affinity to β-tubulin, its interaction with efflux pumps like P-glycoprotein, and its overall pharmacokinetic profile.
The following diagram illustrates the established signaling pathway for Paclitaxel-induced apoptosis. It is hypothesized that this compound, due to its structural similarity and shared taxane core, likely induces cell death through a similar mechanism, although the specific kinetics and potency may differ.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
The logical workflow for the characterization and comparison of a novel taxane derivative like this compound against a known standard like Paclitaxel is a systematic process.
Caption: Workflow for taxane derivative characterization.
Conclusion and Future Directions
This compound represents a naturally occurring structural analog of Paclitaxel, with a key modification in its C-13 side chain. While it shares the same taxane core and is expected to have a similar mechanism of action, the substitution of the benzoyl group with a hexanoyl group may lead to altered physicochemical and biological properties. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate the differences in their anti-cancer activity, pharmacokinetic profiles, and potential for clinical development. This guide provides the foundational knowledge and experimental framework for such investigations, which are crucial for the rational design of next-generation taxane-based therapeutics.
References
- 1. Taxol C | C46H57NO14 | CID 9962663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling Paclitaxel C: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, the renowned anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia), has spurred the search for similar compounds in a class of diterpenoids known as taxanes. This quest has led to the discovery of a diverse family of related molecules, including Paclitaxel C. This technical guide provides an in-depth exploration of the discovery, history, and chemical characteristics of this compound, a notable analog of paclitaxel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of taxane chemistry and biology.
Discovery and History
The discovery of this compound is intrinsically linked to the broader effort to identify alternative, more sustainable sources of paclitaxel and other bioactive taxanes beyond the slow-growing and often scarce Taxus species.
A Fortuitous Finding in Hazel
In 2008, a significant breakthrough was reported by a team of researchers led by L. Ottaggio. While investigating the chemical constituents of the common hazel (Corylus avellana), they identified a surprising array of taxanes in the plant's leaves and shells. Among these was a previously identified but less-studied compound known as Taxol C, which is now synonymously referred to as this compound.[1][2][3][4] This discovery was groundbreaking as it was the first time taxanes were found in a plant from the Betulaceae family, a distant relative of the yew (Taxaceae).
The presence of this compound and other taxanes in hazelnut shells, a readily available agricultural byproduct, opened up new avenues for the potential production of these valuable compounds.[1][3]
Earlier Identification in Taxus Species
While the discovery in hazel brought this compound to greater prominence, it had been previously identified in various Taxus species, including Taxus cuspidata and Taxus baccata.[5] However, its presence was often overshadowed by the much more abundant paclitaxel.
Chemical Characteristics of this compound
This compound is a close structural analog of paclitaxel, sharing the same complex tetracyclic diterpenoid core known as baccatin III. The key difference lies in the C-13 side chain, which is crucial for the cytotoxic activity of taxanes.
Molecular Structure and Formula
The chemical identity of this compound is defined by the following properties:
-
Molecular Formula: C46H57NO14[5]
-
Molecular Weight: 847.9 g/mol [5]
-
IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate[5]
The defining feature of this compound is the hexanoylamino group at the C-3' position of the side chain, in contrast to the benzamido group found in paclitaxel. This seemingly minor substitution has implications for the molecule's polarity and biological activity.
Table 1: Comparison of Paclitaxel and this compound
| Feature | Paclitaxel | This compound |
| Molecular Formula | C47H51NO14[6][7][8] | C46H57NO14[5] |
| Molecular Weight | 853.9 g/mol [6][7][8] | 847.9 g/mol [5] |
| C-13 Side Chain | N-benzoyl-3-phenylisoserine | N-hexanoyl-3-phenylisoserine |
Quantitative Data
The concentration of this compound in natural sources is considerably lower than that of paclitaxel in Taxus brevifolia. The following table summarizes the reported quantities of this compound and other major taxanes in Corylus avellana.
Table 2: Quantitative Analysis of Taxanes in Corylus avellana
| Compound | Concentration in Leaves (µg/g dry weight) | Concentration in Shells (µg/g dry weight) |
| Paclitaxel | 23.65[5][9] | 0.61 (in branch)[5][9] |
| This compound | Identified, but not quantified | Identified, but not quantified |
| 10-Deacetylbaccatin III | Data not available | Data not available |
| Baccatin III | Data not available | Data not available |
| 7-Epipaclitaxel | Identified, but not quantified | Identified, but not quantified |
Note: The study by Ottaggio et al. (2008) confirmed the presence of this compound but did not provide specific quantitative data for this individual compound. The provided paclitaxel concentrations are from a separate study for context.
Experimental Protocols
The isolation and identification of this compound from natural sources rely on established techniques in natural product chemistry. The following sections outline the general methodologies employed.
Extraction of Taxanes from Corylus avellana
The initial step involves the extraction of taxanes from the plant material.
Protocol:
-
Sample Preparation: Leaves and shells of Corylus avellana are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol at room temperature for an extended period (e.g., 72 hours).[3]
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification and Identification by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry is the primary method for the separation and identification of taxanes.
Protocol:
-
Chromatographic Separation: The crude extract is redissolved in a suitable solvent and subjected to reverse-phase HPLC. A C18 column is typically used with a gradient elution system of acetonitrile and water.[10][11]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify the specific taxanes. For this compound, the expected [M+H]+ ion would be at m/z 848.4.
Biological Activity and Signaling Pathways
Cytotoxicity
Signaling Pathways
The mechanism of action of paclitaxel is well-established and involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[6][7] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately leading to cell death.
Caption: Presumed signaling pathway of this compound, mirroring that of paclitaxel.
It is highly probable that this compound follows a similar signaling pathway. However, without specific experimental data, this remains a well-founded assumption rather than a confirmed mechanism for this particular analog.
Conclusion and Future Perspectives
The discovery of this compound in Corylus avellana represents a significant step in the exploration of non-Taxus sources for bioactive taxanes. While its chemical structure has been elucidated, a comprehensive understanding of its biological activity and potential as a therapeutic agent requires further investigation. Future research should focus on:
-
Quantitative Biological Assays: Determining the IC50 values of purified this compound against a panel of cancer cell lines to compare its potency with paclitaxel.
-
Detailed Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Total Synthesis: Developing efficient synthetic or semi-synthetic routes to produce this compound in larger quantities for preclinical and clinical studies.
The study of this compound not only contributes to the fundamental knowledge of taxane chemistry but also holds the potential for the development of new anticancer drugs with improved efficacy or a more favorable side-effect profile. The readily available source in hazelnut byproducts makes it an attractive candidate for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. Natural product isolation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Anticancer Taxanes in Turkish Hazelnut (Corylus avellana L.) Genotypes Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Review of Cephalomannine (Paclitaxel C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, also referred to as Paclitaxel C or Taxol B, is a naturally occurring taxane derivative with a chemical structure closely related to the widely used anticancer drug, paclitaxel.[1][2] Initially identified as a minor component in the bark of the Pacific yew, Taxus brevifolia, it has also been discovered in other sources, including the leaves and shells of hazel plants (Corylus avellana).[3] While structurally similar to paclitaxel, a key difference lies in the side chain attached to the C13 position of the taxane core. This distinction influences its biological activity and presents a unique profile for investigation in cancer chemotherapy.[4] This technical guide provides a comprehensive review of the existing literature on Cephalomannine, focusing on its chemical properties, mechanism of action, preclinical data, and relevant experimental protocols.
Chemical Structure and Properties
Cephalomannine is a diterpenoid with the molecular formula C45H53NO14 and a molecular weight of 831.90 g/mol .[1][5] Its structure features the characteristic tetracyclic taxane core. The primary structural difference from paclitaxel is the N-acyl group on the C13 side chain. While paclitaxel has a benzoyl group, cephalomannine possesses a tigloyl group ((E)-2-methylbut-2-enoyl).[6]
| Property | Value |
| Alternate Names | This compound, Taxol B[1][2] |
| CAS Number | 71610-00-9[1] |
| Molecular Formula | C45H53NO14[1] |
| Molecular Weight | 831.90 g/mol [1] |
Mechanism of Action
Similar to paclitaxel, cephalomannine's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[4] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, particularly mitosis. The formation of a dysfunctional mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[6] Recent research has explored the synergistic effects of combining paclitaxel and cephalomannine, suggesting that they may induce PANoptosis—an integrated form of apoptosis, necroptosis, and pyroptosis—in triple-negative breast cancer cells.[7][8]
Mechanism of Action of Cephalomannine.
Preclinical Research and Quantitative Data
Preclinical studies have demonstrated the cytotoxic activity of cephalomannine against various cancer cell lines. While less potent than paclitaxel in some studies, derivatives of cephalomannine have shown superior activity in specific cell lines. For instance, certain synthetic derivatives exhibited greater cytotoxicity than paclitaxel in BCG-823 (gastric carcinoma), HCT-8 (ileocecal adenocarcinoma), and A549 (lung carcinoma) tumor cells.[4] A recent study investigating the synergistic effects of paclitaxel and cephalomannine on triple-negative breast cancer (TNBC) cells (MDA-MB-231) provided quantitative data on their combined efficacy.[9]
Table 1: In Vitro Cytotoxicity of Paclitaxel and Cephalomannine Combination in MDA-MB-231 Cells [9]
| Treatment | Concentration (ng/mL) | Cell Viability (%) |
| Control | - | 100 |
| Paclitaxel (P1) | 1 | ~80 |
| Cephalomannine (C1) | 1 | ~90 |
| P1 + C1 | 1 + 1 | ~50 |
Experimental Protocols
Isolation and Purification of Cephalomannine
A common method for the semi-preparative separation of cephalomannine from crude extracts of Taxus yunnanensis involves high-speed countercurrent chromatography (HSCCC).[10]
Protocol:
-
Sample Preparation: A partially purified extract of the bark of Taxus yunnanensis is used as the starting material.
-
Solvent System: A quaternary two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water is employed.
-
Two-Step Separation:
-
Step 1: The initial separation is performed with a volume ratio of 1:1:1:1 to separate the taxanes into two groups.
-
Step 2: The two components in each group are further separated using different volume ratios, such as 3:3:2:3 or 4:4:3:4.
-
-
Analysis: The purity of the obtained cephalomannine is determined by High-Performance Liquid Chromatography (HPLC).
HSCCC Purification Workflow for Cephalomannine.
In Vitro Cell Viability Assay
The cytotoxic effects of cephalomannine, alone or in combination with other agents, can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays. The following is a general protocol.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of cephalomannine, a vehicle control, and any other test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
Cephalomannine (this compound) represents an intriguing naturally occurring taxane with a mechanism of action analogous to paclitaxel. While it has been historically considered a minor taxane, recent research highlights its potential, particularly in combination therapies. The availability of cephalomannine from alternative sources like hazel plants could also be of interest for future drug development. Further investigation into its efficacy, pharmacokinetic profile, and potential for synergistic interactions with other chemotherapeutic agents is warranted to fully elucidate its therapeutic potential in oncology. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Cephalomannine | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taxanes from Shells and Leaves of Corylus avellana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways | MDPI [mdpi.com]
- 7. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways-Abebio [abebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Paclitaxel C: Molecular Properties
This technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of taxane compounds. The focus of this document is Paclitaxel C, a derivative of the well-known chemotherapeutic agent, Paclitaxel.
Molecular Identity and Properties
This compound is a distinct chemical entity within the taxane family of diterpenoids. While structurally similar to Paclitaxel, it possesses unique molecular characteristics.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for accurate experimental design and analysis, including mass spectrometry and stoichiometric calculations.
| Property | Value |
| Molecular Formula | C₄₆H₅₇NO₁₄ |
| Molecular Weight | 847.94 g/mol |
| CAS Number | 153415-45-3 |
Table 1: Core Molecular Data for this compound.
Biological Context and Activity
While extensive research has been conducted on Paclitaxel, specific data on the biological activity, mechanism of action, and signaling pathways of this compound are not widely available in current scientific literature. This compound is identified as a related compound found in Taxus cuttings.
Given the limited specific information for this compound, the well-documented activities of the parent compound, Paclitaxel, can provide a foundational understanding and a basis for hypothesis-driven research into this compound. Paclitaxel is known to function as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. It is presumed that this compound may exhibit a similar mechanism of action, though likely with different potency and specificity.
Experimental Methodologies: A Proposed Framework
Detailed experimental protocols specifically for this compound are not established in the literature. However, standard assays used to characterize microtubule-targeting agents can be adapted to investigate the properties of this compound. The following sections outline proposed experimental workflows based on established methodologies for Paclitaxel.
In Vitro Microtubule Assembly Assay
This assay is fundamental to determining the effect of a compound on tubulin polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Dissolve this compound in DMSO to create a stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add G-PEM buffer and the this compound solution to achieve the desired final concentrations.
-
Initiate the reaction by adding the tubulin stock solution.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to determine the rate and extent of tubulin polymerization in the presence of this compound.
-
Compare the results to a positive control (Paclitaxel) and a negative control (DMSO vehicle).
-
Methodological & Application
Application Note: Extraction and Purification of Paclitaxel and Related Taxanes from Corylus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Paclitaxel, a potent anti-cancer agent, and its related taxane compounds have been traditionally sourced from the slow-growing yew tree (Taxus sp.). However, research has identified the common hazelnut tree (Corylus avellana) and other Corylus species as alternative, sustainable sources.[1][2][3] Various parts of the hazelnut plant, particularly the shells and leaves which are often agricultural waste products, contain a complex mixture of taxanes, including paclitaxel, 10-deacetylbaccatin III, baccatin III, cephalomannine, 7-epipaclitaxel, and a compound referred to as paclitaxel C.[4][5][6] This document provides a comprehensive protocol for the extraction, pre-purification, and purification of these valuable compounds from Corylus biomass.
Taxane Biosynthesis Pathway in Corylus The biosynthesis of taxanes in Corylus avellana is believed to follow a pathway analogous to that in Taxus species. The pathway begins with precursors from the universal terpenoid pathways, specifically the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP/DXP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] These C5 units are combined to form the C20 precursor geranylgeranyl diphosphate (GGPP), which undergoes a series of complex enzymatic steps, including cyclization, hydroxylation, and acylation, to form the core taxane skeleton and subsequently paclitaxel and its derivatives.[7][8]
Experimental Protocols
Protocol 1: Maceration-Based Extraction of Taxanes
This protocol describes a standard method for extracting taxanes from dried Corylus material using solvent maceration.
1. Materials and Equipment
-
Dried and milled Corylus material (shells, husks, or leaves)
-
Methanol (HPLC grade)[9]
-
Dichloromethane (DCM, HPLC grade)
-
Acetone (HPLC grade)
-
Large glass container with a lid
-
Orbital shaker
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
High-Performance Liquid Chromatography (HPLC) system
2. Biomass Preparation
-
Collect fresh plant material (e.g., hazelnut shells, husks, leaves).
-
Thoroughly wash the material with deionized water to remove surface contaminants.
-
Dry the material in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 20-40 mesh) using a mechanical mill.
3. Extraction Procedure
-
Weigh 100 g of the dried, powdered plant material.[9]
-
Place the powder in a large glass container and add 1500 mL of methanol (1:15 solid-to-solvent ratio).[9]
-
Seal the container and place it on an orbital shaker at room temperature.
-
Allow the mixture to macerate for 72 hours.[9]
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass.
-
Collect the filtrate (methanol extract) and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
For exhaustive extraction, the remaining biomass can be subjected to one or two additional extraction cycles.
4. Pre-purification via Precipitation
-
Redissolve a portion of the concentrated crude extract in a minimal amount of acetone.[9]
-
Alternatively, dissolve the crude extract in dichloromethane (DCM).[9]
-
This step helps in precipitating non-polar impurities, thereby enriching the taxane content in the remaining solution.
-
Filter the solution to remove any precipitate. The resulting solution is the pre-purified extract ready for analysis or further purification.
Protocol 2: Purification by Column Chromatography and HPLC
This protocol outlines the steps for purifying paclitaxel and other taxanes from the pre-purified extract. A multi-step chromatographic approach is typically required to achieve high purity.[10][11]
1. Materials and Equipment
-
Pre-purified taxane extract from Protocol 1
-
Silica gel (for normal-phase chromatography)
-
C18 silica (for reversed-phase chromatography)
-
Glass chromatography column
-
HPLC system with a UV detector (detection at 227 nm)
-
Reversed-phase C18 HPLC column (analytical and preparative)
-
Normal-phase silica HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Paclitaxel and other taxane standards (e.g., Baccatin III, 10-DAB)
2. Low-Pressure Column Chromatography (Optional Initial Cleanup)
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify taxane-containing fractions.
-
Pool the enriched fractions and evaporate the solvent.
3. Two-Stage Preparative HPLC Purification This two-step process is effective for achieving high purity (>99%).[10][12]
-
Stage 1: Reversed-Phase HPLC
-
Dissolve the partially purified extract in the mobile phase.
-
Inject the sample onto a preparative C18 column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water (e.g., 52:48 v/v).[11]
-
Monitor the eluent at 227 nm.
-
Collect the fractions corresponding to the retention times of known taxanes.
-
Pool the paclitaxel-rich fractions and evaporate the acetonitrile.
-
-
Stage 2: Normal-Phase HPLC
-
Dissolve the dried fraction from the reversed-phase step in a suitable non-polar solvent.
-
Inject the solution onto a preparative silica column.
-
Elute with a non-polar mobile phase system (e.g., hexane/isopropanol).
-
Collect the purified paclitaxel fraction based on retention time compared to a standard.
-
Evaporate the solvent to yield high-purity crystalline paclitaxel.
-
Extraction and Purification Workflow
The overall process from raw plant material to purified paclitaxel involves several key stages, as illustrated in the workflow diagram below.
References
- 1. Key Agent in Anti-Cancer Drug Found in Hazelnuts - Los Angeles Times [latimes.com]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. jmp.ir [jmp.ir]
- 4. researchgate.net [researchgate.net]
- 5. Taxanes from Shells and Leaves of Corylus avellana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and in-silico characterization of taxadien-5α-ol-O-acetyltransferase (TDAT) gene in Corylus avellana L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Development of High Performance Liquid Chromatography for Paclitaxel Purification from Plant Cell Cultures -Journal of Microbiology and Biotechnology [koreascience.kr]
- 11. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Paclitaxel from Related Compound C (7-epipaclitaxel)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Paclitaxel, a potent anti-cancer agent, from its related impurities, with a specific focus on the separation of Paclitaxel from its epimer, 7-epipaclitaxel, also known as Paclitaxel Related Compound C. The methodologies outlined herein utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and scalable technique for achieving high-purity Paclitaxel suitable for research and pharmaceutical development. This document includes protocols for both analytical and preparative scale HPLC, enabling purity assessment and bulk purification.
Introduction
Paclitaxel is a complex diterpenoid pseudoalkaloid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1][2][3] Its unique mechanism of action, which involves the stabilization of microtubules, has made it a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] During its production, whether through semi-synthesis or extraction from natural sources, several related impurities can be co-produced. One of the most common and challenging impurities to separate is 7-epipaclitaxel (Paclitaxel C), an epimer of Paclitaxel that differs in the stereochemistry at the C-7 position.[1][4] The structural similarity between Paclitaxel and 7-epipaclitaxel necessitates a highly efficient and selective purification method to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Reverse-phase HPLC is the method of choice for this separation, offering excellent resolution and scalability.
Experimental Workflow
The overall workflow for the purification of Paclitaxel from its related impurities, including this compound, involves initial sample preparation followed by analytical HPLC for purity assessment and method development, which is then scaled up to preparative HPLC for bulk purification.
Caption: Workflow for the purification of Paclitaxel from its impurities.
Data Presentation: HPLC Methods for Paclitaxel Purification
The following tables summarize typical starting conditions for both analytical and preparative HPLC for the separation of Paclitaxel from related impurities like 7-epipaclitaxel (this compound).
Table 1: Analytical Reverse-Phase HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Example Isocratic Mobile Phase | Acetonitrile : Water (60:40, v/v)[5] |
| Example Gradient Mobile Phase | Acetonitrile and Water[1][6] |
| Flow Rate | 1.0 - 1.5 mL/min[5] |
| Detection Wavelength | 227 nm[5][6][7] |
| Column Temperature | 30 - 40 °C[6] |
| Injection Volume | 5 - 20 µL |
Table 2: Preparative Reverse-Phase HPLC Parameters (Scaled-up from Analytical Method)
| Parameter | Condition |
| Column | C18, 250 x 20 mm, 5 µm[8] |
| Mobile Phase | Acetonitrile : Water (45:55, v/v)[8] |
| Flow Rate | 8 mL/min[8] |
| Detection Wavelength | 227 nm[8] |
| Column Temperature | Ambient |
| Injection Volume | Up to 8 mL (dependent on sample concentration)[8] |
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude Paclitaxel sample.
-
Dissolve the sample in a suitable solvent system. A mixture of methanol and acetonitrile is often effective. For analytical HPLC, prepare a stock solution of approximately 1 mg/mL, and then dilute to a working concentration (e.g., 25-100 µg/mL).[9] For preparative HPLC, a more concentrated solution will be required, and the solubility will determine the maximum loading.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Analytical HPLC Protocol for Purity Assessment
This protocol is designed to determine the purity of the crude Paclitaxel sample and to resolve Paclitaxel from 7-epipaclitaxel and other impurities.
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in Table 1.
-
-
Injection and Data Acquisition:
-
Inject the prepared analytical sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of all components. A typical run time is around 10-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to Paclitaxel, 7-epipaclitaxel, and other impurities based on their retention times, which can be confirmed by running reference standards.
-
Calculate the percentage purity of Paclitaxel using the peak area normalization method.
-
Scaling Up from Analytical to Preparative HPLC
The transition from an analytical to a preparative method requires adjustments to the flow rate and injection volume to maintain the separation quality on a larger column. The following formulas can be used for scaling up:
-
Flow Rate Scaling:
-
Fprep = Fanalyt x (dprep / danalyt)²
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Injection Volume Scaling:
-
Vinj, prep = Vinj, analyt x (dprep² x Lprep) / (danalyt² x Lanalyt)
-
Where Vinj is the injection volume and L is the column length.
-
Preparative HPLC Protocol for Purification
This protocol is for the purification of Paclitaxel from crude material.
-
System Preparation:
-
Install the preparative column and equilibrate the system with the preparative mobile phase at the calculated flow rate (see Table 2 for an example).
-
-
Sample Injection and Fraction Collection:
-
Inject the concentrated, filtered crude Paclitaxel sample.
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions just before the Paclitaxel peak starts to elute and continue until the peak has fully eluted. Collect smaller fractions at the beginning and end of the peak to isolate the purest portions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
-
Pooling and Product Isolation:
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Combine the high-purity fractions and remove the solvent using a rotary evaporator or other suitable method to obtain the purified Paclitaxel.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in method development, scaling, and purification.
Caption: Logical flow from analytical method development to preparative purification.
Conclusion
The HPLC protocols described in this application note provide a robust framework for the purification of Paclitaxel from its related impurities, particularly the challenging separation from 7-epipaclitaxel (this compound). By starting with a well-optimized analytical method and systematically scaling up to a preparative scale, researchers and drug development professionals can achieve high-purity Paclitaxel. Careful sample preparation, precise fraction collection, and diligent purity analysis of the collected fractions are critical for a successful purification outcome. These methods are essential for ensuring the quality and safety of Paclitaxel for its use in research and clinical applications.
References
- 1. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of Paclitaxel on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pnas.org [pnas.org]
- 7. news-medical.net [news-medical.net]
- 8. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vitro Efficacy of Paclitaxel
Topic: "Paclitaxel" In Vitro Cell Culture Assays Audience: Researchers, scientists, and drug development professionals.
Introduction Paclitaxel is a highly effective antineoplastic agent belonging to the taxane family of medications.[1] It is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[2] The primary mechanism of action for paclitaxel involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[3] Unlike other microtubule-targeting drugs that cause disassembly, paclitaxel stabilizes the microtubule polymer, protecting it from depolymerization.[1] This hyper-stabilization disrupts the dynamic reorganization of the microtubule network necessary for mitosis, leading to cell cycle arrest in the G2/M phase and the subsequent induction of programmed cell death (apoptosis).[4][5]
These application notes provide a comprehensive guide to the in vitro evaluation of paclitaxel, summarizing key quantitative data and detailing protocols for essential cell-based assays.
Mechanism of Action: Signaling Pathways
Paclitaxel's cytotoxic effects are initiated by its binding to the β-tubulin subunit of microtubules, which promotes tubulin assembly and stabilization.[4][6] This action disrupts normal mitotic spindle assembly, preventing chromosome segregation and blocking the cell's progression through mitosis.[1] The prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers the intrinsic pathway of apoptosis.[2][5]
Key signaling events in paclitaxel-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating its protective function.[3][7] This shifts the balance in favor of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization.[8]
-
Mitochondrial Disruption and Cytochrome C Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7][8]
-
Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3.[9] Active caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Involvement of Other Kinases: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and mitogen-activated protein kinase (MAPK) pathways have also been shown to be involved in paclitaxel-induced apoptosis.[4][5][10]
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Paclitaxel-Induced Microtubule Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent anti-cancer agent that functions by disrupting the normal dynamics of cellular microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport.[1] They are dynamic polymers of α- and β-tubulin subunits, constantly undergoing phases of polymerization (assembly) and depolymerization (disassembly).[1] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[1][2] This stabilization disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1] The in vitro microtubule polymerization assay is a fundamental tool for characterizing the activity of microtubule-targeting agents like paclitaxel.
Mechanism of Action and Signaling Pathway
Paclitaxel's primary mechanism is the stabilization of microtubules.[1][2] This action directly interferes with the mitotic spindle, a structure crucial for chromosome segregation during cell division.[1][3] The prolonged mitotic arrest triggered by paclitaxel can activate various downstream signaling pathways, leading to apoptosis. Key pathways implicated include the PI3K/AKT and MAPK/ERK signaling cascades.[3][4][5][6] Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells.[4] Additionally, it can activate the MAPK pathway, further contributing to the induction of apoptosis.[5][6]
Caption: Paclitaxel's mechanism of action and its impact on key signaling pathways.
Data Presentation: Quantitative Analysis of Paclitaxel Activity
The following table summarizes representative quantitative data for paclitaxel's effect on microtubule polymerization and its cellular consequences. This data is compiled from various studies and serves as a reference for expected outcomes.
| Parameter | Value | Cell Line/System | Notes |
| Biochemical Assay | |||
| Tubulin Polymerization EC50 | ~10 nM - 23 µM | Purified tubulin | The EC50 can vary depending on assay conditions such as temperature and the presence of GTP. |
| Cell-Based Assays | |||
| Cellular Ki | 22 nM | HeLa Cells | Determined by competitive binding assay. |
| IC50 (Cytotoxicity) | 1.35 nM | A549 (Non-small cell lung cancer) | |
| IC50 (Cytotoxicity) | 7.59 nM | H520 (Non-small cell lung cancer) | |
| G2/M Cell Cycle Arrest | Effective at nM concentrations | Various Cancer Cell Lines |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in optical density (absorbance) over time.
Materials:
-
Lyophilized >97% pure tubulin (bovine or porcine)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (e.g., 10 mM)
-
Paclitaxel stock solution (in DMSO)
-
Test compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the in vitro microtubule polymerization assay.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.
-
Prepare a working solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of paclitaxel and the test compound in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells.
-
-
Assay Procedure:
-
On ice, add the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound or vehicle control to the wells of a pre-chilled 96-well plate.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and the controls.
-
For microtubule stabilizing agents like paclitaxel, an increase in the rate and extent of polymerization is expected compared to the vehicle control.
-
Calculate the Vmax (maximum rate of polymerization) from the slope of the linear phase of the polymerization curve.
-
The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect, can be determined by plotting the Vmax or the final absorbance against the compound concentration and fitting the data to a dose-response curve.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) in buffer with tubulin and GTP. This shows the baseline level of spontaneous tubulin polymerization.
-
Positive Control (Stabilizer): A known microtubule-stabilizing agent, such as paclitaxel, at a concentration known to induce robust polymerization.
-
Positive Control (Inhibitor): A known microtubule-destabilizing agent, such as nocodazole or colchicine, can be included to demonstrate inhibition of polymerization.
These application notes and protocols provide a comprehensive guide for researchers studying the effects of compounds on microtubule polymerization. By following these detailed methodologies, scientists can obtain reliable and reproducible data to characterize the activity of potential microtubule-targeting agents.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paclitaxel in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a prominent member of the taxane family of chemotherapeutic agents, is a potent anti-cancer drug utilized in the treatment of various malignancies, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton essential for cell division and other vital cellular functions.[3][4] By binding to the β-tubulin subunit of microtubules, paclitaxel disrupts their normal dynamic instability, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[1][5] This document provides detailed application notes and protocols for the use of paclitaxel in in vitro cancer cell line studies, summarizing key quantitative data and outlining methodologies for essential experiments. While the focus is on paclitaxel, information on related taxanes, including Paclitaxel C, 7-Epitaxol, and Cephalomannine, is also included to provide a broader context for researchers exploring this class of compounds.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Related Compounds in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The values presented below are collated from multiple studies and represent the concentration of the drug required to inhibit the growth of 50% of the cell population. It is important to note that these values can vary between studies due to different experimental conditions, such as drug exposure time and the specific viability assay used.[2]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Paclitaxel | Ovarian Carcinoma (7 cell lines) | Ovarian Cancer | 0.4 - 3.4 | [6] |
| Human Tumour (8 cell lines) | Various | 2.5 - 7.5 (24h exposure) | [7] | |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 | [8] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~2.5 | [8] | |
| T-47D | Breast Cancer (Luminal A) | ~2.5 | [8] | |
| 7-Epitaxol | SCC-9 | Head and Neck Squamous Cell Carcinoma | ~50-100 (reduced viability) | [9] |
| SCC-47 | Head and Neck Squamous Cell Carcinoma | ~50-100 (reduced viability) | [9] | |
| Cis-SCC9 | Cisplatin-Resistant HNSCC | Significant colony formation reduction at 50 & 100 nM | [10] | |
| Cis-SAS | Cisplatin-Resistant HNSCC | Significant colony formation reduction at 50 & 100 nM | [10] | |
| Cephalomannine | H460 | Lung Cancer | 180 | [11] |
| A549 | Lung Cancer | 200 | [11] | |
| H1299 | Lung Cancer | 370 | [11] |
Mechanism of Action and Signaling Pathways
Paclitaxel's primary mode of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3] Several signaling pathways are implicated in paclitaxel-induced cell death.
Paclitaxel-Induced Signaling Pathway
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of paclitaxel on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Paclitaxel (and other taxanes)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of paclitaxel in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following paclitaxel treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the desired concentrations of paclitaxel for 24-48 hours.[12]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within 1 hour.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with paclitaxel.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
6-well plates
-
Paclitaxel
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with paclitaxel for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways affected by paclitaxel.
Procedure:
-
Treat cells with paclitaxel and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-JNK, p-AKT) overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of paclitaxel on cancer cell lines.
Caption: A typical experimental workflow for paclitaxel studies.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. youtube.com [youtube.com]
- 5. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. acs.org [acs.org]
Application Note: Paclitaxel C Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel C, also known as Taxuyunnanine A, is a naturally occurring taxane and a close structural analog of Paclitaxel, a widely used chemotherapeutic agent.[1] As an impurity or a related compound found in Paclitaxel preparations, the accurate identification and quantification of this compound are crucial for quality control and drug safety in the pharmaceutical industry.[2] This application note provides detailed information on the analytical standards of this compound, including its physicochemical properties, and offers comprehensive protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound Analytical Standards
This compound analytical standards are highly purified materials intended for use in qualitative and quantitative analyses.[3][4][5] These standards are essential for method development, validation, and routine quality control testing of Paclitaxel drug substances and products.
Physicochemical Properties and Specifications
Proper handling and storage of this compound analytical standards are critical to maintain their integrity and ensure accurate analytical results. Below is a summary of typical specifications for a this compound reference standard.
| Parameter | Specification | Source |
| Synonyms | Taxuyunnanine A, N-Debenzoyl-N-hexanoylpaclitaxel, Taxol C | [1] |
| CAS Number | 153415-45-3 | [1] |
| Molecular Formula | C₄₆H₅₇NO₁₄ | [6] |
| Molecular Weight | 847.94 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | ≥95% - ≥98% | |
| Melting Point | 150°C (methanol) or 204-205°C | [7][8] |
| Storage Conditions | 2-8°C, protected from light | [9] |
| Solubility | Soluble in DMSO and methanol |
Stability and Handling
While specific stability studies on this compound are not extensively published, its structural similarity to Paclitaxel suggests that it may exhibit similar stability characteristics. Paclitaxel is known to be susceptible to degradation, particularly epimerization at the C-7 position.[10] Therefore, it is recommended to store this compound standards in a cool, dry, and dark place. Solutions should be prepared fresh and used promptly. For longer-term storage, solutions should be kept at -20°C.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the quantification of this compound and the separation from Paclitaxel and other related impurities.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Paclitaxel reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphate buffer (pH 4.5)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (or phosphate buffer pH 4.5) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 227 nm |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.
2.1.4. Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides higher sensitivity and selectivity for the detection and quantification of this compound, particularly in complex matrices. The following is an adaptation of a validated method for Paclitaxel.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Docetaxel)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor and product ions for this compound and the internal standard would need to be determined by infusion and optimization. |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare as described for the HPLC method, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare dilutions in the appropriate matrix (e.g., plasma, formulation blank) and spike with the internal standard.
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: Add acetonitrile to the sample, vortex, and centrifuge.
-
Liquid-Liquid Extraction: Extract the analyte from the sample using an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up and concentrate the sample.
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
-
2.2.4. Analysis Workflow
Signaling Pathway Context (Illustrative)
While this compound's specific biological activity is not as well-documented as Paclitaxel's, its structural similarity suggests it may interact with microtubules. The diagram below illustrates the established mechanism of action for Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Conclusion
This application note provides a comprehensive overview of this compound analytical standards and detailed protocols for their analysis. The use of well-characterized reference materials and validated analytical methods is paramount for ensuring the quality and safety of pharmaceutical products containing Paclitaxel. The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the quantification of this compound in various sample types.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. This compound (Standard) | vbrc [vbrc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Standard) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t27.ir [t27.ir]
- 8. epdf.pub [epdf.pub]
- 9. Acmec this compound P92130 5mg, CasNo.153415-45-3 Shanghai Acmec Biochemical Technology Co., Ltd. China (Mainland) [acmec.lookchem.com]
- 10. Study on the thermal stability of nab-paclitaxel during hyperthermic intraperitoneal chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paclitaxel Solution Preparation for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the preparation and use of Paclitaxel solutions in a research laboratory setting. The information is intended to ensure accurate, reproducible, and effective experimental outcomes.
Introduction to Paclitaxel
Paclitaxel is a potent anti-mitotic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is widely used as a chemotherapeutic drug for the treatment of various cancers, including ovarian, breast, and lung cancer.[1][] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division.[][3] By binding to the β-tubulin subunit, Paclitaxel stabilizes microtubules, preventing their depolymerization.[3][4][5] This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[4][6]
Physicochemical Properties of Paclitaxel
A summary of the key physicochemical properties of Paclitaxel is presented below.
| Property | Value | Reference |
| Molecular Formula | C47H51NO14 | [1][][5] |
| Molecular Weight | 853.9 g/mol | [1][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| UV/Vis. λmax | 228 nm | [1] |
| Storage (Solid) | -20°C, protected from light | [1][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Paclitaxel Solution Preparation
Paclitaxel is poorly soluble in water, necessitating the use of organic solvents to prepare stock solutions.[1][7][8]
It is crucial to first dissolve Paclitaxel in an appropriate organic solvent before further dilution in aqueous media. Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing concentrated stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL to 25 mg/mL | [1][5] |
| Ethanol | ~1.5 mg/mL to 20 mg/mL | [1][5] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [1] |
Protocol for 1 mM Paclitaxel Stock Solution in DMSO:
-
Paclitaxel is supplied as a crystalline solid (e.g., 1 mg powder).[5]
-
To prepare a 1 mM stock solution, dissolve 1 mg of Paclitaxel (MW: 853.9 g/mol ) in 1.17 mL of DMSO.[5]
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Figure 1. Workflow for preparing Paclitaxel stock solution.
Working solutions are prepared by diluting the stock solution into a suitable aqueous medium, typically cell culture medium or phosphate-buffered saline (PBS). For maximum solubility, dilute the DMSO stock solution directly into the aqueous buffer.[1]
Example Dilution: To prepare a 10 µM working solution from a 1 mM stock, perform a 1:100 dilution (e.g., add 10 µL of 1 mM stock to 990 µL of cell culture medium). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Stability and Storage of Paclitaxel Solutions
The stability of Paclitaxel in solution is influenced by the solvent, concentration, temperature, and storage container.
| Solution Type | Storage Temperature | Stability | Key Considerations | Reference |
| Stock in DMSO | -20°C | Up to 3 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [5][10] |
| Aqueous (Diluted) | Room Temperature (25°C) | Up to 27 hours | Physical precipitation is the limiting factor. Stability can vary with concentration and diluent. | [11] |
| Aqueous (Diluted) | 2-8°C | 8 to 20 days | Refrigeration extends stability. Stability is dependent on concentration, diluent, and container type. | [12][13][14] |
Note: Aqueous solutions of Paclitaxel are prone to precipitation, especially at higher concentrations and over extended periods.[12][13] It is recommended to prepare fresh working solutions for each experiment.[1]
Mechanism of Action and Signaling Pathways
Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules.[3] This action disrupts the dynamic process of microtubule assembly and disassembly, which is critical for mitotic spindle formation and chromosome segregation during cell division.[3][4] The prolonged mitotic arrest triggers cellular signaling pathways that lead to apoptosis.[4] Key signaling pathways affected by Paclitaxel include the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.[6][15]
Figure 2. Paclitaxel's mechanism of action and signaling pathway.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of Paclitaxel.
Figure 3. General experimental workflow for in vitro Paclitaxel studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the effect of Paclitaxel on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Paclitaxel stock solution (e.g., 1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16] Incubate for 24 hours to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Paclitaxel. Include untreated cells as a control.[16]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves and determine the IC50 value (the concentration of Paclitaxel that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Paclitaxel treatment using flow cytometry.
Materials:
-
6-well plates
-
Paclitaxel stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cold PBS
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat the cells with the desired concentrations of Paclitaxel for 24-48 hours.[17]
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive Paclitaxel treatment and proliferate to form colonies.
Materials:
-
6-well plates
-
Paclitaxel stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[16]
-
Drug Treatment: Treat the cells with various concentrations of Paclitaxel for a defined period (e.g., 24 hours).[16]
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.[16]
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing sufficient time for colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol, and then stain with crystal violet solution for 15-30 minutes.
-
Analysis: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition compared to the untreated control.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Solvent- and concentration-dependent molecular interactions of taxol (Paclitaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. globalrph.com [globalrph.com]
- 12. researchgate.net [researchgate.net]
- 13. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sps.nhs.uk [sps.nhs.uk]
- 15. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Dose-Response Curve of Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent belonging to the taxane class of drugs. It is widely utilized in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer. The primary mechanism of action of Paclitaxel involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their assembly and inhibits their depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[2][3][4]
This document provides a detailed protocol for generating a dose-response curve for Paclitaxel to determine its cytotoxic effects on cancer cell lines. A thorough understanding of the dose-dependent effects of Paclitaxel is essential for preclinical drug evaluation and for elucidating its mechanisms of action.
Note on "Paclitaxel C": While the user specified "this compound," publicly available scientific literature predominantly focuses on "Paclitaxel" (Taxol). "this compound" has been identified as a related taxane found in hazel plants.[1] Due to the limited availability of specific dose-response data for "this compound," this protocol has been developed based on the extensive and well-documented data for Paclitaxel. The methodologies presented here are broadly applicable and can be adapted for the study of other taxane compounds.
Data Presentation: Paclitaxel Cytotoxicity
The following tables summarize representative quantitative data for the cytotoxic effects of Paclitaxel on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of a drug.
Table 1: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | IC50 (nM) |
| A549 | Lung Carcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| MCF-7 | Breast Adenocarcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| HeLa | Cervical Adenocarcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| HT-29 | Colon Adenocarcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| PANC-1 | Pancreatic Carcinoma | 24 | Clonogenic Assay | 2.5 - 7.5 |
| SK-BR-3 | Breast Adenocarcinoma (HER2+) | 72 | MTS Assay | ~5 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple Negative) | 72 | MTS Assay | ~2.4 - 5 |
| T-47D | Breast Carcinoma (Luminal A) | 72 | MTS Assay | ~3 |
Data compiled from multiple sources. IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in response to Paclitaxel treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Paclitaxel (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Paclitaxel Treatment:
-
Prepare serial dilutions of Paclitaxel from the stock solution in complete culture medium. A typical concentration range to test is 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Paclitaxel concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Paclitaxel dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Paclitaxel concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the Paclitaxel concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of Paclitaxel that causes a 50% reduction in cell viability.
-
Signaling Pathways and Visualizations
Paclitaxel Mechanism of Action
Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules. This leads to the activation of several signaling pathways that culminate in apoptotic cell death.
Caption: Paclitaxel-induced signaling cascade leading to apoptosis.
Experimental Workflow for Dose-Response Curve Generation
The following diagram illustrates the key steps involved in generating a dose-response curve for Paclitaxel.
Caption: Workflow for determining Paclitaxel's dose-response curve.
References
Application Notes and Protocols for the Structural Elucidation of Paclitaxel by NMR and Mass Spectrometry
Introduction
Paclitaxel, a highly effective chemotherapeutic agent, is a complex diterpenoid pseudoalkaloid originally isolated from the Pacific yew tree, Taxus brevifolia. Its intricate molecular structure necessitates advanced analytical techniques for comprehensive characterization, quality control, and metabolic studies. This document provides detailed application notes and experimental protocols for the analysis of Paclitaxel using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methodologies are fundamental for researchers, scientists, and drug development professionals engaged in the study of Paclitaxel and its analogues.
A note on nomenclature: The user query specified "Paclitaxel C". As this is not a standard designation in scientific literature, this document focuses on Paclitaxel (Taxol), the widely studied parent compound. The protocols and data presented herein provide a robust framework for the analysis of Paclitaxel and can be adapted for related taxane compounds.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Paclitaxel, assigned based on published data. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shift Assignments for Paclitaxel in CDCl₃
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.40 | d | 7.9 |
| 2 | 5.68 | d | 7.0 |
| 3 | 3.80 | d | 7.0 |
| 5 | 4.95 | d | 8.2 |
| 6α | 2.54 | m | |
| 6β | 1.88 | m | |
| 7 | 4.40 | m | |
| 10 | 6.28 | t | 8.9 |
| 13 | 6.22 | t | 8.9 |
| 14α | 2.23 | m | |
| 14β | 2.23 | m | |
| 16 | 1.14 | s | |
| 17 | 1.24 | s | |
| 18 | 1.68 | s | |
| 19 | 1.75 | s | |
| 20α | 4.31 | d | 8.5 |
| 20β | 4.19 | d | 8.5 |
| 2' | 4.79 | d | 2.5 |
| 3' | 5.79 | dd | 8.9, 2.6 |
| 2-OAc | 2.24 | s | |
| 4-OAc | 2.48 | s | |
| 1-OH | 1.68 | s | |
| 7-OH | 2.47 | s | |
| 2'-OH | 3.52 | d | 4.8 |
| NH | 6.94 | d | 9.2 |
| Aromatic | 7.35-8.16 | m |
Table 2: ¹³C NMR Chemical Shift Assignments for Paclitaxel in CDCl₃
| Atom No. | Chemical Shift (δ, ppm) | Atom No. | Chemical Shift (δ, ppm) |
| 1 | 79.1 | 19 | 14.8 |
| 2 | 75.1 | 20 | 76.5 |
| 3 | 45.6 | 2' | 73.1 |
| 4 | 81.1 | 3' | 55.1 |
| 5 | 84.4 | 2-OAc | 170.3, 22.8 |
| 6 | 35.6 | 4-OAc | 169.9, 20.8 |
| 7 | 72.1 | Benzoyl | 167.0, 133.6, 130.2, 129.2, 128.7 |
| 8 | 58.5 | Benzamido | 167.0, 133.8, 131.9, 128.7, 127.1 |
| 9 | 203.8 | 3'-Phenyl | 138.1, 129.2, 128.5, 126.5 |
| 10 | 75.6 | ||
| 11 | 133.5 | ||
| 12 | 142.1 | ||
| 13 | 72.5 | ||
| 14 | 35.7 | ||
| 15 | 43.2 | ||
| 16 | 26.8 | ||
| 17 | 21.8 | ||
| 18 | 20.9 |
Mass Spectrometry (MS) Data
Paclitaxel is readily ionized by electrospray ionization (ESI), typically forming protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in positive ion mode. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for Paclitaxel
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₄₇H₅₂NO₁₄⁺ | 854.3386 | 854.4 |
| [M+Na]⁺ | C₄₇H₅₁NNaO₁₄⁺ | 876.3205 | 876.3 |
Table 4: Major Fragment Ions of Paclitaxel in Tandem MS (MS/MS)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 854.4 ([M+H]⁺) | 569.2 | Loss of the C13 side chain |
| 854.4 ([M+H]⁺) | 551.2 | Loss of C13 side chain and H₂O |
| 854.4 ([M+H]⁺) | 509.2 | Baccatin III core fragment |
| 854.4 ([M+H]⁺) | 286.1 | C13 side chain fragment |
| 876.3 ([M+Na]⁺) | 591.2 | [Baccatin III + Na]⁺ |
| 876.3 ([M+Na]⁺) | 531.2 | [Baccatin III - AcOH + Na]⁺ |
| 876.3 ([M+Na]⁺) | 308.1 | [C13 side chain + Na]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the procedure for acquiring high-resolution 1D and 2D NMR spectra of Paclitaxel.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified Paclitaxel.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like methanol-d₄ or DMSO-d₆ can be used, which may result in slight variations in chemical shifts.
-
For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping signals.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay of >5x the longest T1 is required for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024, due to the low natural abundance of ¹³C.
-
-
2D NMR (for full assignment):
-
COSY: To identify ¹H-¹H spin-spin coupling networks.
-
HSQC/HMQC: To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting spin systems.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or tetramethylsilane (TMS) as an internal reference.
-
Integrate ¹H NMR signals for relative quantification.
-
Analyze 1D and 2D spectra to assign all proton and carbon signals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general method for the quantification of Paclitaxel in a sample matrix (e.g., plasma, formulation).
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample, add an internal standard (e.g., Docetaxel).
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute Paclitaxel, followed by a wash and re-equilibration step. For example: 0-1 min (40% B), 1-5 min (40-95% B), 5-6 min (95% B), 6-6.1 min (95-40% B), 6.1-8 min (40% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paclitaxel (Quantifier): m/z 854.4 → 286.1
-
Paclitaxel (Qualifier): m/z 854.4 → 569.2
-
Docetaxel (IS): m/z 808.4 → 527.2
-
-
Ion Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Nebulizer Gas Flow: Instrument dependent.
-
Collision Energy: Optimize for each MRM transition (typically 15-30 eV).
-
Visualizations
Chemical Structure and Fragmentation
Application Notes and Protocols: Paclitaxel as a Microtubule Stabilizing Agent in Research
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in cancer chemotherapy and as a fundamental tool in cell biology research.[1] Its primary mechanism of action is the stabilization of microtubules, the dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[2] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] These properties make Paclitaxel an invaluable agent for studying microtubule dynamics, cell cycle regulation, and apoptosis.
Data Presentation
Quantitative Data on Paclitaxel's Biological Activity
The following tables summarize key quantitative data for Paclitaxel, providing a reference for its potency and effects in various experimental systems.
Table 1: Cytotoxicity of Paclitaxel (IC50) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | 72 | ~5 | [4][5] |
| SK-BR-3 | Breast Cancer | 72 | ~3 | [4] |
| T-47D | Breast Cancer | 72 | ~2.5 | [4] |
| HeLa | Cervical Cancer | 24 | 2.5 - 7.5 | [1] |
| A549 | Lung Cancer | 120 | ~27 | [6] |
| OVCAR-3 | Ovarian Cancer | 24 | 2.5 - 7.5 | [1] |
| HCT-116 | Colon Cancer | 24 | 2.5 - 7.5 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
Table 2: Effects of Paclitaxel on in Vitro Microtubule Polymerization
| Parameter | Condition | Value | Reference(s) |
| Critical Concentration for Tubulin Polymerization | - Paclitaxel (10 µM) | Decreased by 89% | [7] |
| Rate of Tubulin Subunit Exchange at Steady State | - Paclitaxel | 5-fold lower than MAP2-stimulated microtubules | [8] |
| Microtubule Length at Steady State | + Paclitaxel (10 µM) | Reduced by 37.5% | [7] |
Table 3: Binding Affinity of Paclitaxel to Tubulin
| Parameter | Method | Value | Reference(s) |
| Dissociation Constant (Kd) | GMP-CPP stabilized microtubules | ~10 nM | [9] |
| Inhibition Constant (Ki) in living cells | Flow cytometry with fluorescent probe | 22 nM (HeLa cells) | [10] |
| Apparent Binding Constant (Kapp) | Sedimentation assay with [3H]taxol | 8.7 x 10^-7 M | [11] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of Paclitaxel on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Paclitaxel stock solution (in DMSO)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.[12]
-
Prepare working solutions of Paclitaxel by diluting the stock solution in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of Paclitaxel or DMSO (for the control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to each well for a final concentration of 1 mM.[12]
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[13]
-
-
Data Analysis:
-
Plot absorbance (turbidity) as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is indicated by the plateau of the curve.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of Paclitaxel on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Complete cell culture medium
-
Paclitaxel stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with the chosen fixation solution (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C).
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.[16]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[16]
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[16]
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters. Paclitaxel treatment typically results in the formation of prominent microtubule bundles and multiple asters in mitotic cells.[17]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of Paclitaxel by measuring the metabolic activity of cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Paclitaxel stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of Paclitaxel in complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Paclitaxel or DMSO (vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[20]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Paclitaxel concentration relative to the untreated control.
-
The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of Paclitaxel-induced microtubule stabilization and apoptosis.
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Caption: Simplified signaling pathways in Paclitaxel-induced apoptosis.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Paclitaxel C" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel. The information below addresses common solubility issues and offers potential solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Paclitaxel?
Paclitaxel is a highly lipophilic molecule and is poorly soluble in water.[1] Its aqueous solubility is reported to be extremely low, in the range of 0.1 µg/mL to 5.56 x 10⁻³ g/L.[2][3] This low solubility presents a significant challenge for its use in aqueous-based experimental systems.
Q2: What are the recommended organic solvents for Paclitaxel?
Paclitaxel is soluble in several organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Methanol
-
Acetonitrile
For preparing stock solutions, it is advisable to dissolve Paclitaxel in an anhydrous organic solvent such as DMSO or ethanol.[4][5]
Q3: Why does my Paclitaxel precipitate when I dilute my organic stock solution in an aqueous buffer or cell culture medium?
This is a common issue known as "precipitation upon dilution." It occurs because Paclitaxel is highly soluble in organic solvents but poorly soluble in water. When the organic stock solution is diluted into an aqueous medium, the solvent environment changes polarity, causing the hydrophobic Paclitaxel molecules to aggregate and precipitate out of the solution.[6][7] The final concentration of the organic solvent in the aqueous medium may not be sufficient to keep Paclitaxel dissolved.
Q4: What are the common methods to improve the solubility of Paclitaxel for in vitro experiments?
Several strategies can be employed to enhance the solubility and stability of Paclitaxel in aqueous solutions:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a combination of ethanol and Cremophor EL is a classic formulation.[3][8] Polyethylene glycols (PEGs), such as PEG 400, can also be used as co-solvents.[6][9]
-
Surfactants: Non-ionic surfactants like Tween 80 and Poloxamer 188 can form micelles that encapsulate Paclitaxel, increasing its apparent solubility in water.[10][11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with Paclitaxel, where the hydrophobic drug molecule is held within the cyclodextrin cavity, enhancing its aqueous solubility.[12]
-
Formulation Technologies: For more advanced applications, formulating Paclitaxel into nanoparticles, liposomes, or amorphous solid dispersions can significantly improve its solubility and stability in aqueous environments.[13][14][15]
Q5: How do I choose the right solubilization method for my experiment?
The choice of solubilization method depends on the specific requirements of your experiment:
-
For simple in vitro cell culture experiments: Preparing a high-concentration stock in DMSO and then diluting it rapidly and serially in the culture medium is often sufficient, provided the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
For experiments sensitive to organic solvents: Cyclodextrin complexes or surfactant-based formulations may be more suitable.
-
For in vivo studies: Advanced formulations like liposomes or albumin-bound nanoparticles are often necessary to improve solubility, stability, and drug delivery to the target site.[15][16]
Troubleshooting Guide
Problem 1: Paclitaxel powder is difficult to dissolve, even in organic solvents.
-
Possible Cause: The quality of the solvent may be poor (e.g., contains water). Paclitaxel itself may be of low purity.
-
Solution:
Problem 2: My Paclitaxel solution appears cloudy or shows visible precipitate after dilution in aqueous media.
-
Possible Cause: This is likely due to precipitation upon dilution, where the concentration of Paclitaxel exceeds its solubility limit in the final aqueous environment.
-
Solution:
-
Optimize Dilution: Decrease the final concentration of Paclitaxel. Perform serial dilutions to find the highest workable concentration that remains in solution.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO) might help. However, be mindful of solvent toxicity.
-
Use a Solubilizing Excipient: Incorporate a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin in your aqueous medium before adding the Paclitaxel stock solution.
-
Formulation Approach: For persistent issues, consider preparing a liposomal or nanoparticle formulation of Paclitaxel.
-
Problem 3: I am experiencing low and inconsistent drug loading in my liposome or nanoparticle formulation.
-
Possible Cause: The solubility of Paclitaxel in the organic solvent used for formulation may be insufficient, or the drug may be precipitating during the formulation process. The ratio of drug to carrier material may not be optimal.
-
Solution:
-
Solvent Selection: Ensure you are using a solvent in which both the Paclitaxel and the carrier material (e.g., lipids for liposomes) are highly soluble.
-
Optimize Drug-to-Carrier Ratio: Experiment with different ratios of Paclitaxel to lipid or polymer to find the optimal loading capacity.
-
Process Parameters: For methods like thin-film hydration, ensure the lipid film is thin and uniform for efficient hydration. For nanoprecipitation, the rate of addition of the organic phase to the aqueous phase can be critical.[3][16]
-
Quantitative Data Summary
The following tables summarize key solubility data for Paclitaxel.
Table 1: Solubility of Paclitaxel in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.1 µg/mL | |
| Ethanol | ~1.5 - 40 mg/mL | [4][17] |
| DMSO | ~5 - 200 mg/mL | [4][17] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| PEG 400 | High, enables up to 16 mg/mL in 75% PEG 400 in water | [6][9] |
| Triacetin | ~75 - 116.5 mg/mL | [9] |
Table 2: Examples of Solubility Enhancement Strategies for Paclitaxel
| Method | Excipient/System | Solubility Enhancement | Reference(s) |
| Co-solvency | 50% Cremophor EL / 50% Ethanol | Enables formulation at 6 mg/mL | [8] |
| Micellar Solubilization | D-α-tocopheryl PEG 1000 succinate (TPGS) | ~38-fold increase in water | [8] |
| Rubusoside | Up to 6.3 mg/mL | [2] | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~2,000-fold increase | [12] |
| Liposomes | Egg Phosphatidylcholine/Cholesterol | Up to 0.5 mg/mL in suspension | [12][17] |
| Prodrug | 2'-PEG ester | >666 g/L (>165,000-fold increase) | [8] |
Experimental Protocols
Protocol 1: Determination of Paclitaxel Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of Paclitaxel in a specific solvent.[18][19]
Materials:
-
Paclitaxel (crystalline powder)
-
Solvent of interest
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Vortex mixer
-
Isothermal shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of Paclitaxel powder to a vial containing a known volume (e.g., 1 mL) of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes to ensure good initial dispersion.
-
Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved Paclitaxel.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of Paclitaxel in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Preparation of Paclitaxel-Loaded Liposomes (Thin-Film Hydration Method)
This is a common method for encapsulating Paclitaxel into liposomes.[3][12][20]
Materials:
-
Paclitaxel
-
Lipids (e.g., soy phosphatidylcholine, cholesterol)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve Paclitaxel and the lipids in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
The unencapsulated Paclitaxel can be removed by centrifugation or size exclusion chromatography.
-
The encapsulation efficiency can be determined by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the Paclitaxel concentration using HPLC.
Diagrams of Pathways and Workflows
Below are diagrams illustrating key concepts related to Paclitaxel's mechanism and experimental handling.
Caption: Paclitaxel's primary mechanism of action involves binding to β-tubulin, leading to microtubule stabilization, mitotic arrest, and ultimately apoptosis.[13][21]
Caption: Paclitaxel induces apoptosis by inhibiting the pro-survival PI3K/Akt pathway and activating pro-apoptotic MAPK pathways like JNK and p38.[1][8]
Caption: A logical workflow for troubleshooting Paclitaxel precipitation upon dilution in aqueous solutions.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Paclitaxel - Wikipedia [en.wikipedia.org]
Paclitaxel: A Technical Guide to Solvent Stability and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Paclitaxel in various solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Paclitaxel stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of Paclitaxel.[1][2][3][4] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1][4]
Q2: What is the solubility of Paclitaxel in common organic solvents?
A2: The solubility of Paclitaxel can vary, but typical values are reported as follows:
-
Dimethylformamide (DMF): Approximately 5 mg/mL.[4]
Q3: How should I store Paclitaxel stock solutions?
A3: Lyophilized Paclitaxel is stable for up to 24 months when stored at -20°C and protected from light.[1][2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C or -70°C, desiccated, and protected from light.[1][2][5] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][2]
Q4: What is the stability of Paclitaxel in DMSO solution?
A4: To prevent loss of potency, it is recommended to use Paclitaxel solutions in DMSO within 3 months of preparation when stored at -20°C.[1][2] For long-term storage, some suppliers recommend temperatures as low as -70°C.[5]
Q5: Is Paclitaxel stable in aqueous solutions?
A5: Paclitaxel has poor solubility in aqueous buffers.[4] Moreover, it is susceptible to degradation in aqueous solutions, particularly at neutral to basic pH, through processes like hydrolysis and epimerization at the C7 position.[6][7][8] When preparing working dilutions in aqueous media, it is best to do so immediately before use from a concentrated stock in an organic solvent. Aqueous solutions should not be stored for more than one day.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Paclitaxel in cell culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The aqueous solubility of Paclitaxel has been exceeded. | - Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%, to avoid cell toxicity and precipitation.[3] - Prepare fresh dilutions from your stock solution immediately before each experiment. |
| Inconsistent or unexpected experimental results. | - Degradation of Paclitaxel due to improper storage. - Multiple freeze-thaw cycles of the stock solution. - Instability in the experimental buffer. | - Confirm that stock solutions have been stored correctly (at -20°C or -70°C, protected from light) and are within the recommended use-by period.[1][2][5] - Aliquot stock solutions to minimize freeze-thaw cycles.[1][2] - Be aware of the pH of your aqueous buffers, as Paclitaxel degradation is accelerated at neutral to basic pH.[7] |
| Appearance of unknown peaks in HPLC analysis. | - Degradation of Paclitaxel into byproducts such as 7-epi-taxol, 10-deacetyltaxol, or baccatin III.[6] | - Analyze stressed samples (e.g., exposed to acid, base, or heat) to identify the retention times of potential degradation products.[9][10] - Use a stability-indicating HPLC method. |
Solubility and Storage Conditions of Paclitaxel
| Solvent | Solubility | Storage of Stock Solution | Stability Notes |
| DMSO | ~5-25 mg/mL[1][2][4] | -20°C or -70°C, desiccated, protected from light.[1][2][5] | Use within 3 months at -20°C to prevent loss of potency.[1][2] Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Ethanol | ~1.5-20 mg/mL[1][4] | -20°C, protected from light. | Information on long-term stability in ethanol is less commonly reported; similar precautions as for DMSO are advisable. |
| DMF | ~5 mg/mL[4] | -20°C, protected from light. | Purge with an inert gas.[4] |
| Aqueous Buffers | Sparingly soluble (~0.1 mg/mL in a 1:10 DMSO:PBS solution)[4] | Not recommended for storage. | Prepare fresh for immediate use.[4] Unstable, especially at neutral to basic pH.[7] |
Experimental Protocols
Protocol for a Paclitaxel Stability Study using RP-HPLC
This protocol outlines a general procedure to assess the stability of Paclitaxel in a solvent under specific conditions.
1. Preparation of Solutions:
- Paclitaxel Stock Solution: Accurately weigh and dissolve Paclitaxel in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 20-100 µg/mL).[9][11]
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column is commonly used.[9][12]
- Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate or ammonium acetate buffer) is typical.[9][12][13] The ratio may need optimization, for example, 60:40 (v/v) acetonitrile:buffer.[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.[9][12]
- Detection: UV detection at approximately 227 nm.[10][11]
- Injection Volume: 20 µL.[10][11]
- Temperature: Ambient.
3. Stability Study Procedure:
- Dispense aliquots of the Paclitaxel stock solution into appropriate vials for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
- At designated time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each storage condition.
- Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.
- Inject the prepared sample into the HPLC system.
- Analyze the resulting chromatogram to determine the peak area of Paclitaxel and any degradation products.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Use the calibration curve to determine the concentration of Paclitaxel remaining in the samples at each time point.
- Calculate the percentage of Paclitaxel remaining relative to the initial concentration (time 0).
- Plot the percentage of remaining Paclitaxel against time for each storage condition to visualize the degradation profile.
Visualizations
Paclitaxel's Mechanism of Action
Paclitaxel is a mitotic inhibitor that functions by stabilizing microtubules.[14][15][16] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[14][17]
Caption: Simplified signaling pathway of Paclitaxel's mechanism of action.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a Paclitaxel solution.
Caption: Workflow for a Paclitaxel stability study using RP-HPLC.
References
- 1. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. InSolution Paclitaxel, Taxus sp. [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. rroij.com [rroij.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. ijcrr.com [ijcrr.com]
- 13. asianpubs.org [asianpubs.org]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Paclitaxel Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of paclitaxel precipitation in cell culture media.
I. Troubleshooting Guide: Immediate Precipitation on Dilution
Issue: Paclitaxel, dissolved in a stock solvent like DMSO, precipitates immediately upon addition to the aqueous cell culture medium.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Solvent Shock | The rapid change in solvent polarity from a high-concentration organic stock to the aqueous medium causes the hydrophobic paclitaxel to crash out of solution.[1] | Perform a stepwise dilution to gradually decrease the solvent polarity. |
| Localized High Concentration | Adding the stock solution too quickly creates a localized area of high paclitaxel concentration that exceeds its aqueous solubility limit. | Add the stock solution dropwise into the vortex of the media while gently swirling to ensure rapid and even dispersion.[1] |
| Suboptimal Media Temperature | Adding the compound to cold media can decrease its solubility. | Pre-warm the cell culture media to 37°C before adding the paclitaxel stock solution.[2] |
Detailed Experimental Protocol: Stepwise Dilution for Paclitaxel
Objective: To prevent paclitaxel precipitation by gradually introducing it to the aqueous environment of the cell culture medium.
Materials:
-
Paclitaxel stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium containing serum (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.[2]
-
Prepare Intermediate Dilution:
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed, serum-containing medium (e.g., 100 µL).
-
Add the required volume of your concentrated paclitaxel DMSO stock to this small volume of media to create an intermediate dilution. The serum proteins can help to bind and solubilize the compound.[1]
-
Gently vortex the intermediate dilution for 2-3 seconds.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling the container.
-
This two-step process helps to avoid the drastic solvent polarity shift that causes precipitation.[1]
-
Caption: Workflow for preventing paclitaxel precipitation using stepwise dilution.
II. Troubleshooting Guide: Precipitation Over Time in the Incubator
Issue: The paclitaxel solution is initially clear but forms a precipitate after a period of incubation (e.g., 24-48 hours).
| Potential Cause | Recommended Solution | Detailed Protocol |
| Temperature and pH Shifts | Changes in temperature and pH (due to the CO2 environment) within the incubator can decrease paclitaxel solubility over time.[2] | Ensure the media is properly buffered for the incubator's CO2 concentration and pre-warm the media before adding the compound. |
| Interaction with Media Components | Paclitaxel may interact with salts or other components in the media, leading to the formation of insoluble complexes over time.[2] | Test the stability of paclitaxel in your specific media over the intended duration of the experiment. Consider using alternative formulations if precipitation persists. |
| Exceeding Solubility Limit | The desired working concentration of paclitaxel may be at the edge of its solubility limit in the specific culture medium, and slight environmental changes can trigger precipitation. | Determine the maximum soluble concentration of paclitaxel in your media. |
Detailed Experimental Protocol: Determining Maximum Soluble Concentration
Objective: To identify the highest concentration of paclitaxel that remains soluble in a specific cell culture medium over the course of an experiment.
Materials:
-
Paclitaxel stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.[2]
-
Prepare a series of 2-fold serial dilutions of paclitaxel in the medium, starting from a concentration higher than your intended working concentration. For example, start at 20 µM and dilute down to ~0.15 µM.
-
Use the stepwise dilution method described previously for each dilution step.
-
-
Incubation:
-
Incubate the plate or tubes at 37°C in a CO2 incubator for the longest duration of your planned experiment (e.g., 72 hours).
-
-
Visual Inspection:
-
At regular intervals (e.g., 0, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, visible particles, or a film at the bottom of the well).
-
Examine a drop of the media under a microscope to confirm the presence of crystalline precipitate versus other artifacts.
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments.
-
Caption: Logic diagram for determining the maximum soluble concentration of paclitaxel.
III. Frequently Asked Questions (FAQs)
Q1: What is "Paclitaxel C" and is it different from regular paclitaxel? A1: The term "this compound" is not a standard chemical nomenclature. It is likely an internal laboratory designator, a product code, or a typo. The principles and troubleshooting steps for preventing precipitation are based on the physicochemical properties of paclitaxel itself and should apply universally.
Q2: What is the best solvent to dissolve paclitaxel for stock solutions? A2: Paclitaxel is soluble in DMSO at concentrations up to 25 mg/mL and in ethanol at 20 mg/mL.[3] DMSO is the most common choice for preparing high-concentration stock solutions for cell culture experiments.[4] It is recommended to store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
| Solvent | Reported Solubility | Notes |
| DMSO | ~25 mg/mL (29.3 mM) | Most common solvent for in vitro stock solutions.[3] |
| Ethanol | ~20 mg/mL (23.4 mM) | An alternative to DMSO.[3] |
| Methanol | ~50 mg/mL | Not recommended for long-term storage as paclitaxel can undergo hydrolysis. |
| Water | ~1 µg/mL | Paclitaxel is highly hydrophobic and practically insoluble in water.[5] |
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, with many cell lines showing sensitivity above 0.1%.[1][2] It is critical to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cell line's viability and function.
Q4: Can serum in the media help prevent precipitation? A4: Yes, serum proteins like albumin can bind to paclitaxel, which can help to keep it in solution.[6][7] This is why performing the intermediate dilution step in serum-containing media is often beneficial.[1] However, at very high concentrations, these interactions could also potentially lead to aggregation.
Q5: Should I use a filter when preparing my paclitaxel working solution? A5: For clinical infusions, an in-line filter with a pore size of ≤0.22 microns is recommended to remove any precipitate that may form.[8][9] For in vitro experiments, if you observe precipitation, it is better to address the root cause by optimizing your dilution protocol rather than trying to filter out the active compound. Filtering a solution that has precipitated will lower the final concentration of your drug in an unquantified way.
Q6: Are there alternative formulations of paclitaxel with better solubility? A6: Yes, various nanotechnology-based formulations have been developed to improve paclitaxel's solubility and reduce side effects associated with vehicles like Cremophor EL.[5][10] These include albumin-bound paclitaxel (nab-paclitaxel), solid lipid nanoparticles, and nanosuspensions.[11][12][13] While these are primarily for clinical use, they highlight the importance of formulation in overcoming solubility challenges. For research purposes, using co-solvents like PEG 400 or non-ionic surfactants like Tween 80 in the vehicle may also improve solubility, but their effects on the cells must be carefully controlled.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Pharmaceutical properties of paclitaxel and their effects on preparation and administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Preparation, characterization and in vitro cytotoxicity of paclitaxel-loaded sterically stabilized solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Paclitaxel Experimental Variability and Controls
Welcome to the Technical Support Center for Paclitaxel-based research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of working with Paclitaxel.
A note on "Paclitaxel C": The term "this compound" is not a standard chemical nomenclature. This guide pertains to Paclitaxel (Taxol®). If you are working with a specific derivative or conjugate, please consider this guidance in the context of the parent compound, as the fundamental principles of action and sources of variability are often shared.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Paclitaxel?
A1: Paclitaxel is an antimicrotubule agent.[1] Its main function is to bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2][3] This binding stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly necessary for cell division.[4][5] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4][6] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][4]
Q2: What signaling pathways are activated by Paclitaxel to induce apoptosis?
A2: Paclitaxel-induced apoptosis is mediated through several key signaling pathways. It can inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells.[7][8] Simultaneously, it can activate stress-related pathways like the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[7][9] The activation of these pathways and inhibition of survival signals converge to regulate the Bcl-2 family of proteins, leading to the activation of caspases and execution of apoptosis.[7][10]
Q3: What are essential positive and negative controls for a Paclitaxel cytotoxicity experiment (e.g., MTT assay)?
A3: Proper controls are critical for interpreting your results.
-
Negative Control (Vehicle Control): Cells treated with the same solvent used to dissolve Paclitaxel (e.g., DMSO, Cremophor EL) at the highest concentration used in the experiment. This control accounts for any cytotoxic effects of the solvent itself.[11] It's important to note that Cremophor EL, a common solvent for Paclitaxel, can have its own biological effects and may even antagonize Paclitaxel's cytotoxicity at certain concentrations.[12]
-
Positive Control (Untreated Cells): Cells incubated in culture medium only. This group represents 100% cell viability and serves as the baseline for calculating the effects of Paclitaxel.
-
Assay-Specific Positive Control (Optional but Recommended): A known cytotoxic agent with a well-characterized effect on your cell line (e.g., Staurosporine for apoptosis assays) can help validate that the assay is working correctly.
Q4: How can I minimize experimental variability when working with Paclitaxel?
A4: Variability in Paclitaxel experiments is common and can stem from multiple sources.[13][14] Key factors to control include:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can develop resistance or exhibit altered growth characteristics.[15]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations can affect growth rates and drug sensitivity.[15]
-
Drug Preparation: Paclitaxel has very poor aqueous solubility.[16] Prepare fresh stock solutions and dilutions for each experiment. Ensure the drug is fully dissolved before adding it to the culture medium.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma, which can significantly alter cellular responses to drugs.[15]
-
Experimental Timing: Be consistent with drug exposure times and the timing of assay measurements, as the effects of Paclitaxel are time-dependent.[11]
Quantitative Data Summary
The cytotoxic potency of Paclitaxel, often measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This variability is influenced by factors like the expression of drug efflux pumps (e.g., P-gp), alterations in tubulin structure, and the status of cell survival and apoptotic pathways.[4]
Table 1: Reported IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | Reported IC50 Range (nM) | Citations |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 48 - 72 hours | 3,500 - 4,000 | [8][17] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 hours | 2.4 - 300 | [17][18] |
| SK-BR-3 | Breast Adenocarcinoma | 72 hours | ~10 - 4,000 | [17][18] |
| T-47D | Breast Ductal Carcinoma | 72 hours | ~10 | [18] |
| BT-474 | Breast Ductal Carcinoma | Not Specified | 19 | [17] |
| Ovarian Cancer | ||||
| A121a | Ovarian Carcinoma | Not Specified | Highly Sensitive | [19] |
| CAOV-3 | Ovarian Adenocarcinoma | Not Specified | 1.5 | [20] |
| PEO14 | Ovarian Carcinoma | Not Specified | 15.0 | [20] |
| Multiple Lines | Ovarian Carcinoma | Not Specified | 0.4 - 3.4 | [21] |
| General | ||||
| Various Lines | Multiple Types | 24 hours | 2.5 - 7.5 | [12] |
Note: IC50 values are highly dependent on experimental conditions (e.g., assay type, exposure duration, cell density). This table provides a range reported in the literature and direct comparisons should be made from experiments conducted under identical conditions.[22]
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effect of Paclitaxel on adherent cancer cells.
Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]
Materials:
-
Paclitaxel
-
DMSO (or appropriate solvent)
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[24]
-
Drug Preparation and Treatment: Prepare a concentrated stock solution of Paclitaxel in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various Paclitaxel concentrations (and vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[25]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[23] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[23] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the logarithm of Paclitaxel concentration to determine the IC50 value using a dose-response curve fit.[22]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Question: My calculated IC50 value for Paclitaxel is inconsistent across replicate experiments. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Check Cell Passage: Are you using cells from the same passage range? Higher passage numbers can increase resistance. Document the passage number for every experiment.[15]
-
Standardize Seeding Density: Did you seed the exact same number of cells per well? Use a precise cell counting method and ensure a homogenous cell suspension before plating.[15]
-
Verify Drug Potency: Is your Paclitaxel stock solution fresh? Paclitaxel can be unstable. Prepare fresh stocks and dilutions from powder for each experiment, or aliquot and store stocks at -80°C for limited periods.
-
Confirm Incubation Times: Are drug exposure and assay incubation times identical across all experiments? Small deviations can lead to significant differences.
-
Test for Mycoplasma: Mycoplasma contamination is a common, often undetected, source of variability. Use a reliable testing kit.[15]
-
Issue 2: Paclitaxel shows little to no cytotoxic effect at expected concentrations.
-
Question: I'm not observing the expected cell death, even at high concentrations of Paclitaxel reported in the literature. Why?
-
Answer & Troubleshooting Steps:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Paclitaxel. This can be due to high expression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[4]
-
Drug Insolubility: Paclitaxel is highly lipophilic.[16] Ensure the drug is completely dissolved in your stock solution and does not precipitate when diluted in the aqueous culture medium. Visually inspect for precipitates.
-
Incorrect Exposure Time: Is the drug exposure time sufficient? Some cell lines require longer exposure (e.g., 72 hours) to undergo apoptosis.[12]
-
Cell Growth Phase: Paclitaxel is most effective on actively dividing cells.[6][12] Ensure your cells are in the exponential growth phase when the drug is added. Confluent or quiescent cells will be less sensitive.
-
Visualizations: Pathways and Workflows
Paclitaxel-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key molecular pathways affected by Paclitaxel, leading to cell cycle arrest and apoptosis.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in Paclitaxel experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic variations that influence paclitaxel pharmacokinetics and intracellular effects that may contribute to chemotherapy-induced neuropathy: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolerance, Variability and Pharmacokinetics of Albumin-Bound Paclitaxel in Chinese Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paclitaxel sensitivity in relation to ABCB1 expression, efflux and single nucleotide polymorphisms in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Paclitaxel C HPLC Separation
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC separation of Paclitaxel C.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound HPLC analysis?
A typical starting point for Reverse Phase-HPLC (RP-HPLC) analysis of Paclitaxel and its related compounds involves a C18 column, a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at approximately 227 nm.[1][2][3] The exact ratio of acetonitrile to water can be adjusted to optimize the separation, but a common starting point is around a 60:40 or 50:50 mixture.[1][4][5]
Q2: My this compound peak is splitting. What are the possible causes?
Peak splitting for a single component can be caused by several factors. One common reason is a partially blocked column frit, which disrupts the sample flow path.[6][7] Another possibility is the presence of a void or channel in the column packing material.[6][8] It's also possible that two different components are eluting very close together, which can be confirmed by reducing the injection volume to see if two distinct peaks appear.[6] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.
Q3: Why is my this compound peak tailing?
Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica packing.[9][10][11] Other potential causes include column overload (injecting too much sample), a mismatch between the mobile phase pH and the analyte's pKa, or excessive dead volume in the HPLC system.[9][10] A deteriorated column bed can also contribute to peak tailing.[12]
Q4: My retention time for this compound is shifting. What should I check?
Retention time shifts can be sudden or gradual. Sudden shifts may be due to errors in method setup, such as incorrect mobile phase composition or flow rate.[13] Gradual drift can be caused by changes in the mobile phase over time (e.g., evaporation of a volatile component), temperature fluctuations, or column aging.[14][15][16] Leaks in the system can also lead to a drift in retention times.[13]
Q5: How can I improve the resolution between this compound and other related compounds?
Improving resolution can be achieved by several strategies. Adjusting the mobile phase composition, such as changing the solvent strength or pH, can alter the selectivity of the separation.[17][18][19] Using a column with a smaller particle size or a longer column can increase efficiency and, consequently, resolution.[17][20] Optimizing the column temperature can also improve peak shape and separation.[17][18]
Troubleshooting Guides
Guide 1: Resolving Peak Splitting
This guide provides a step-by-step approach to troubleshooting peak splitting for this compound.
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for peak splitting issues.
Guide 2: Addressing Peak Tailing
This guide outlines a systematic process for diagnosing and resolving peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound
This protocol provides a general method that can be used as a starting point for the analysis of this compound.
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[21] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient or controlled at 40°C[3] |
| Detection | UV at 227 nm[1][2][3] |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.[1][2] Filter through a 0.22 µm membrane filter before injection.[2] |
Methodology:
-
Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound standard and sample solutions in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for quantification.
Protocol 2: Forced Degradation Study Sample Preparation
To identify potential degradation products that might interfere with this compound analysis, a forced degradation study can be performed.
| Condition | Procedure |
| Acid Degradation | Prepare a sample solution in a 1:1 mixture of methanol and 0.1N HCl. Heat at 80°C for 30 minutes in a water bath.[2] |
| Base Degradation | Prepare a sample solution in a 1:1 mixture of methanol and 0.1N NaOH. Keep at room temperature for a specified time. |
| Oxidative Degradation | Prepare a sample solution in a 1:1 mixture of methanol and 3% H₂O₂. Heat at 80°C for 30 minutes in a water bath.[2] |
Methodology:
-
After the specified treatment time, allow the solutions to return to ambient temperature.
-
Neutralize the acidic and basic solutions if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 1.
Data Presentation
Table 1: Influence of HPLC Parameters on this compound Separation
This table summarizes the expected impact of changing key HPLC parameters on the separation of this compound.
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution | Potential Issues |
| % Acetonitrile | Increase | Decrease | May decrease | Co-elution of closely related peaks. |
| Decrease | Increase | May increase | Longer run times, broader peaks. | |
| Flow Rate | Increase | Decrease | May decrease | Increased backpressure, potential for peak broadening.[20] |
| Decrease | Increase | May increase | Longer analysis time.[18][20] | |
| Column Temperature | Increase | Decrease | May improve peak shape and resolution[17][18] | Potential degradation of thermolabile compounds.[18] |
| Decrease | Increase | May decrease | Increased viscosity and backpressure. | |
| Mobile Phase pH | Adjustment | Can shift retention of ionizable compounds | Can improve selectivity | Paclitaxel is unstable in alkaline conditions.[22] |
Table 2: Common Paclitaxel Related Compounds and Degradants
This table lists some common related substances that may be present in a this compound sample.
| Compound | Typical Elution Order Relative to Paclitaxel |
| Baccatin III | Elutes earlier[3] |
| 10-deacetylpaclitaxel | Elutes earlier[3] |
| 7-epipaclitaxel | Elutes later[3] |
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. rroij.com [rroij.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mastelf.com [mastelf.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Paclitaxel Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Paclitaxel cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Paclitaxel and what is its primary mechanism of action?
Paclitaxel is a widely used chemotherapeutic agent for various cancers, including breast, ovarian, and lung cancer.[1][2][3] Its primary mechanism of action is to disrupt the normal function of microtubules during cell division.[3][4] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic assembly and disassembly required for mitotic spindle formation.[1][4][5] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][5][6]
Q2: I'm seeing "Paclitaxel" and "Taxol" used in the literature. Are they the same?
Yes, Paclitaxel is the generic, non-branded name of the drug. Taxol is one of its brand names.[3][7] Another formulation you might encounter is nab-paclitaxel (Abraxane), which is Paclitaxel combined with the protein albumin, sometimes used to avoid allergic reactions associated with the solvent used for Paclitaxel.[7]
Q3: Is Paclitaxel cytotoxic or cytostatic?
Paclitaxel exhibits both cytostatic and cytotoxic effects. At lower concentrations or shorter exposure times, it can act as a cytostatic agent by arresting the cell cycle.[8] However, prolonged mitotic arrest or use at higher concentrations leads to apoptosis, making it cytotoxic.[8][9]
Experimental Design & Setup
Q4: How should I dissolve Paclitaxel for my cell culture experiments?
Paclitaxel is lipophilic and will not dissolve in water. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO).[8][10] It's crucial to prepare a concentrated stock solution in DMSO and then make serial dilutions in your culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
Q5: What concentration range of Paclitaxel should I use?
The effective concentration of Paclitaxel is highly dependent on the cell line and the duration of exposure.[9][11] For many human tumor cell lines, the IC50 (the concentration that inhibits 50% of cell growth) after a 24-hour exposure is in the low nanomolar range (e.g., 2-20 nM).[11][12] However, it is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.[13]
Q6: What is the recommended duration for a Paclitaxel cytotoxicity assay?
The duration can vary. While effects can be seen as early as 24 hours, prolonging the exposure time from 24 to 72 hours can increase cytotoxicity significantly.[11][12] Common incubation times for cytotoxicity assays like the MTT assay are 48 to 72 hours.[10][14][15]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility of IC50 Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High-passage cells can develop resistance or exhibit altered growth rates. Use cells from a consistent and low passage number range for all experiments and document the passage number for each experiment.[10] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you are using a consistent and optimized seeding density that allows for logarithmic growth during the experiment. Perform cell counts with a method like trypan blue exclusion to ensure viability.[10] |
| Drug Dilution Inaccuracy | Errors in preparing serial dilutions can lead to inconsistent results. Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Fluctuating Drug Resistance | If you are using a drug-resistant cell line, resistance may diminish if the selective pressure (the drug) is removed. Maintain resistant cell lines in a medium containing the appropriate concentration of Paclitaxel.[10] |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and response to treatment. Regularly test your cell lines for contamination. |
Issue 2: Low or No Cytotoxicity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Inactivity | Paclitaxel may have degraded. Store the stock solution properly (as recommended by the manufacturer) and avoid repeated freeze-thaw cycles. |
| Short Exposure Time | The cytotoxic effects of Paclitaxel are time-dependent.[11][15] Increase the drug incubation time (e.g., from 24h to 48h or 72h). |
| Low Drug Concentration | The concentrations used may be too low for your specific cell line. Perform a dose-response experiment with a broader and higher range of concentrations. |
| High Cell Density | Cells that are overly confluent or in the plateau phase of growth can be less sensitive to Paclitaxel than exponentially growing cells.[11][12] Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Inherent Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms, such as overexpression of efflux pumps or mutations in tubulin.[10] Verify the known sensitivity of your cell line from the literature or consider using a different, more sensitive cell line as a positive control. |
| Antagonism by Vehicle | The vehicle used to formulate clinical preparations of Paclitaxel, Cremophor EL, can antagonize its cytotoxic effects at certain concentrations.[12] If using such a formulation, be aware of potential interference from the vehicle. |
Issue 3: Unexpected Results or Artifacts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (e.g., ≤0.1%) and consistent across all wells, including your vehicle control.[8] |
| Assay Interference | The chosen cytotoxicity assay may be incompatible with your experimental conditions. For example, in an MTT assay, compounds that alter cellular redox potential can interfere with the results. Consider validating your results with an alternative assay that uses a different mechanism (e.g., LDH assay for membrane integrity or a direct cell counting method).[15] |
| "Bell-Shaped" Dose-Response | Some studies have noted that very high concentrations of Paclitaxel (e.g., >10,000 nM) can result in increased cell survival compared to lower concentrations.[11][12] This may be due to the formation of a large mass of polymerized tubulin that satisfies the mitotic checkpoint. Be aware of this possibility if you are testing a very wide concentration range. |
Data Presentation
Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines
The following table summarizes representative IC50 values for Paclitaxel in different human cancer cell lines. Note that these values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[16]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| Various (8 lines) | Ovarian, Breast, Colon, etc. | 2.5 - 7.5 | 24 | Clonogenic |
| Ovarian Carcinoma (7 lines) | Ovarian | 0.4 - 3.4 | Not Specified | Clonogenic |
| SK-BR-3 | Breast (HER2+) | ~3 | 72 | MTS |
| MDA-MB-231 | Breast (Triple Negative) | ~5 | 72 | MTS |
| T-47D | Breast (Luminal A) | ~2.5 | 72 | MTS |
Data compiled from multiple sources for illustrative purposes.[12][17][18]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of Paclitaxel's cytotoxic effects on adherent cancer cells.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
Paclitaxel stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of Paclitaxel in complete medium from your stock solution. The concentration range should span the expected IC50.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest Paclitaxel dose) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate Paclitaxel dilution or control.
-
Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10][14]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control.
-
Plot cell viability against the log of the Paclitaxel concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic cells via flow cytometry.
Materials:
-
6-well plates
-
Paclitaxel and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of Paclitaxel or controls for the chosen duration (e.g., 24-48 hours).[14]
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer promptly.
-
The cell population will be differentiated into four quadrants:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: General workflow for a cytotoxicity (MTT) assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Paclitaxel | Macmillan Cancer Support [macmillan.org.uk]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel (Taxol) | Breast Cancer Now [breastcancernow.org]
- 8. researchgate.net [researchgate.net]
- 9. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Enhancing Paclitaxel C Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of Paclitaxel C from natural sources, primarily focusing on plant cell culture techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound production?
The main natural source of paclitaxel is the bark of the Pacific yew tree (Taxus brevifolia). However, due to the slow growth of the tree and environmental concerns, alternative and more sustainable methods have been developed.[1][2][3] Currently, large-scale production relies on:
-
Plant Cell Cultures: Suspension cultures of various Taxus species (e.g., Taxus chinensis, Taxus baccata) are a widely used and renewable source.[4][5]
-
Semi-synthesis: This involves extracting precursors like baccatin III or 10-deacetylbaccatin III (10-DAB) from more abundant sources like the needles and twigs of the European yew (Taxus baccata), which are then chemically converted to paclitaxel.[1][3]
-
Endophytic Fungi: Some endophytic fungi residing in yew trees have been found to produce paclitaxel, although yields can be unstable.[1][4]
Q2: My Taxus cell culture shows good biomass growth but low paclitaxel yield. What could be the issue?
This is a common issue. Paclitaxel is a secondary metabolite, and its production is often not directly coupled with primary metabolism (i.e., cell growth). Several factors could be at play:
-
Suboptimal Culture Conditions for Production: The optimal medium for cell growth may not be the best for paclitaxel synthesis. A two-stage culture system is often effective, where cells are first grown to a high density in a growth medium and then transferred to a production medium that stimulates secondary metabolite production.[6]
-
Lack of Elicitation: Paclitaxel is part of the plant's defense mechanism. Its synthesis can be significantly induced by applying "elicitors," which mimic a pathogen attack.[6][7]
-
Feedback Inhibition: Accumulation of paclitaxel in the cells or medium can inhibit its own biosynthetic pathway.
-
Cell Line Viability: The paclitaxel-producing capability of a cell line can diminish over successive subcultures. It's crucial to use a stable, high-yielding cell line.[3]
Q3: What are elicitors and how do I use them to increase paclitaxel yield?
Elicitors are compounds that trigger a defense response in plant cells, leading to the increased production of secondary metabolites like paclitaxel.[6] They can be broadly categorized as:
-
Abiotic Elicitors: These are non-biological factors, with Methyl Jasmonate (MeJA) being the most widely used and effective elicitor for paclitaxel production.[3][7][8]
-
Biotic Elicitors: These are of biological origin, such as extracts from fungal cell walls.[6][9]
Experimental Protocol: Elicitation with Methyl Jasmonate (MeJA)
-
Prepare Stock Solution: Dissolve MeJA in a small amount of ethanol or DMSO and then dilute to the desired stock concentration with sterile distilled water.
-
Timing of Addition: Add the MeJA solution to the Taxus cell suspension culture during the late exponential or early stationary growth phase for optimal results.[6]
-
Concentration: The optimal concentration of MeJA can vary between cell lines but is often in the range of 100-200 µM.[3][8] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Incubation: After adding the elicitor, continue the cell culture for a specific production period (e.g., 7-21 days) before harvesting.
-
Harvest and Analysis: Separate the cells from the medium and analyze the paclitaxel content in both fractions.
Troubleshooting Guides
Issue 1: Low Paclitaxel Extraction Efficiency
Symptoms:
-
Low paclitaxel concentration in the crude extract as determined by HPLC analysis, despite a healthy cell culture.
-
Inconsistent extraction yields between batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Solvent System | Test different solvent systems. A mixture of ethyl acetate and acetone (1:1) has been reported to be highly effective.[10][11] Methanol is also commonly used.[12][13] | Paclitaxel has varying solubility in different organic solvents. An optimal solvent system maximizes the recovery from the biomass. |
| Insufficient Extraction Time/Temperature | Optimize the extraction duration and temperature. Microwave-assisted extraction (MAE) can significantly reduce extraction time from hours to minutes.[14] | Complete extraction requires sufficient time for the solvent to penetrate the plant material and dissolve the target compound. MAE uses microwave energy to heat the solvent and disrupt the cell walls, enhancing extraction efficiency.[14] |
| Poor Cell Lysis | Ensure thorough grinding of the dried biomass to a fine powder before extraction. The use of ultrasonic technology can also aid in cell disruption.[10] | Breaking down the cell walls is crucial as a significant amount of paclitaxel can be stored within the cell.[15] |
| Paclitaxel Degradation | Avoid high temperatures for extended periods during extraction and solvent evaporation, as this can lead to the degradation of paclitaxel.[10] | Paclitaxel is a complex molecule that can be sensitive to heat. |
Issue 2: Co-elution of Impurities During HPLC Purification
Symptoms:
-
Difficulty in separating paclitaxel from other taxanes, particularly cephalomannine, during reverse-phase HPLC.
-
Broad or overlapping peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Taxanes | Optimize the mobile phase composition. A slight adjustment of the acetonitrile/water or methanol/water ratio can improve resolution. | Cephalomannine is structurally very similar to paclitaxel, making separation challenging. Fine-tuning the mobile phase can exploit subtle differences in their interaction with the stationary phase. |
| Inadequate Pre-purification | Implement a pre-purification step before HPLC. This can include liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds.[11][16][17] | A cleaner crude extract reduces the complexity of the mixture injected into the HPLC, improving separation efficiency and column life. |
| Suboptimal Column Chemistry | Experiment with different HPLC columns (e.g., different C18 phases, phenyl-hexyl) to find one that provides better selectivity for paclitaxel and its analogues. | Different stationary phases offer different separation mechanisms that can be exploited to resolve closely eluting compounds. |
| Column Overloading | Reduce the injection volume or the concentration of the sample being injected onto the column. | Overloading the column leads to peak broadening and loss of resolution. |
Data Presentation: Impact of Enhancement Strategies on Paclitaxel Yield
The following tables summarize quantitative data on the improvement of paclitaxel yield using various techniques.
Table 1: Effect of Elicitors on Paclitaxel Yield in Cell Cultures
| Elicitor | Plant/Cell Line | Concentration | Yield Increase | Final Yield | Reference |
| Methyl Jasmonate (MeJA) | Taxus species cell cultures | 100 µM | - | 28 to 110 mg/L | [3] |
| Methyl Jasmonate (MeJA) | Corylus avellana cell culture | 100 µM | ~3-fold | - | [8] |
| Methyl Jasmonate (MeJA) | Corylus avellana cell culture | 200 µM | - | 5.453 µg/g | [8] |
| Fungal Elicitor (C. palmarum cell wall) + Methyl-β-cyclodextrin | Corylus avellana cell culture | 50 mM | 5.8-fold | 402.4 µg/L | [3] |
| Combined Fungal Elicitors | Corylus avellana cell culture | 5% (v/v) | 2.3-fold | 166.6 µg/L | [9] |
Table 2: Yield Improvement with Other Biotechnological Approaches
| Strategy | System | Modification | Yield Increase | Final Yield/Titer | Reference |
| In Situ Product Recovery (ISPR) | Taxus baccata VSCs | Addition of macro-porous resins | 13-fold | 234 ± 23 mg/kg FW | [18] |
| Metabolic Engineering | Saccharomyces cerevisiae | Codon-optimized taxadiene synthase and other modifications | 40-fold (taxadiene) | 8.7 mg/L (taxadiene) | [19][20] |
| Gene Overexpression | Taxus chinensis cells | Overexpression of DBAT gene | ~1.75-fold | 35 ± 0.6 µg/g DW | [4] |
Visualizations
Paclitaxel Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway of paclitaxel, highlighting key intermediates.
Caption: Simplified biosynthetic pathway of Paclitaxel.
Experimental Workflow for Elicitation in Cell Culture
This workflow outlines the key steps for enhancing paclitaxel production using elicitors in a Taxus cell suspension culture.
Caption: Workflow for paclitaxel yield enhancement via elicitation.
General Logic for Extraction and Purification
This diagram shows the logical flow from raw natural source material to purified this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Engineering Plant Cells to Speed the Production of a Widely Used Cancer Drug [wpi.edu]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsaer.com [jsaer.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]
- 13. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 14. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased paclitaxel recovery from Taxus baccata vascular stem cells using novel in situ product recovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Paclitaxel C (Taxuyunnanine A) Stability and Handling
Welcome to the Technical Support Center for Paclitaxel C (Taxuyunnanine A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer solutions for potential challenges encountered during its experimental use.
Disclaimer: this compound, also known as Taxuyunnanine A, is a structural analog of Paclitaxel. While extensive data exists for the degradation of Paclitaxel, specific degradation pathways for this compound are not widely documented in publicly available literature. The information provided herein is largely based on the known degradation patterns of the closely related and well-studied compound, Paclitaxel. Due to the structural similarities, it is anticipated that this compound will exhibit comparable degradation behaviors. The primary structural difference lies in the side chain at the C-13 position, which may influence the rate and specifics of degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Taxuyunnanine A)?
This compound, or Taxuyunnanine A, is a taxane derivative and a close structural analog of Paclitaxel. It has been identified in various species of the Taxus plant. Like Paclitaxel, it is of significant interest in pharmacological research.
Q2: What are the primary degradation pathways for taxanes like this compound?
Based on studies of Paclitaxel, the main degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ester linkages, particularly at C-13 and C-10, is a common degradation route, especially under basic conditions.[1][2]
-
Epimerization: The stereocenter at C-7 is susceptible to epimerization, particularly in neutral to basic aqueous solutions, leading to the formation of 7-epi-paclitaxel C.[3][4] This epimer is thermodynamically more stable.
-
Oxidation: The molecule can be susceptible to oxidation, although this is generally a less common pathway compared to hydrolysis and epimerization under typical experimental conditions.
-
Photodegradation: Exposure to high-intensity light can induce degradation, leading to the formation of various isomers.[1]
Q3: What are the primary degradation products I should be aware of?
Key degradation products, extrapolated from Paclitaxel studies, are likely to include:
-
7-epi-Paclitaxel C: Formed through epimerization at the C-7 position.[1][3]
-
10-deacetyl-Paclitaxel C: Resulting from the hydrolysis of the acetyl group at the C-10 position.[1]
-
Baccatin III derivatives: Formed by the cleavage of the C-13 side chain.[1]
-
Oxetane ring-opened products: Can form under acidic conditions.[1]
Q4: How can I prevent the degradation of my this compound samples?
To minimize degradation, consider the following precautions:
-
pH Control: Maintain solutions at a slightly acidic pH (optimally around pH 4-5), as the compound is most stable under these conditions.[5] Avoid basic conditions (pH > 7) which catalyze both hydrolysis and epimerization.[2][3]
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8 °C) to slow down the rate of degradation.[6][7] For long-term storage, consult the supplier's recommendations, which may include storage at -20 °C or below.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or by covering containers with aluminum foil.[1]
-
Solvent Selection: Prepare stock solutions in anhydrous solvents like methanol or DMSO. For aqueous experimental buffers, prepare fresh solutions and use them promptly. Paclitaxel's stability is significantly lower in aqueous solutions.
-
Container Choice: Be mindful of the container type, as precipitation can be a limiting factor for stability in infusions.[6][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of this compound into less active or inactive products (e.g., 7-epi-Paclitaxel C, Baccatin III derivatives). | - Verify the pH of your experimental buffer; adjust to pH 4-5 if the experiment allows.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the time the compound spends in aqueous solution at room temperature. |
| Appearance of unexpected peaks in my HPLC/LC-MS analysis. | Formation of degradation products due to hydrolysis, epimerization, or other reactions. | - Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Review your sample preparation and storage conditions (pH, temperature, light exposure).- Compare the mass of the unexpected peaks with known degradation products of Paclitaxel to aid in identification. |
| Precipitation of the compound in my aqueous buffer. | Low aqueous solubility of this compound. Physical instability is a key limiting factor for paclitaxel infusions.[6][8] | - Ensure the final concentration is within the solubility limits for your specific buffer system.- Consider the use of solubilizing agents such as Cremophor® EL, polysorbate 80, or cyclodextrins, if compatible with your experimental design.- Store diluted solutions at recommended temperatures (e.g., 2-8 °C) as stability can be concentration and temperature-dependent.[6][7] |
| Inconsistent results between experiments. | Variable degradation of this compound due to inconsistencies in sample handling and storage. | - Standardize your protocol for solution preparation, storage, and handling.- Use a stability-indicating analytical method (e.g., gradient HPLC) to assess the purity of your compound before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Common Degradation Products of Paclitaxel under Stress Conditions
Note: This data is for Paclitaxel and is provided as a reference for the potential degradation of this compound.
| Stress Condition | Major Degradation Products | Reference |
| Acidic (e.g., 0.1M HCl) | 10-deacetylpaclitaxel, Oxetane ring-opened product | [1] |
| Basic (e.g., 0.1M NaOH) | Baccatin III, Paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel | [1] |
| Oxidative (e.g., H₂O₂) | 10-deacetylpaclitaxel | [1] |
| Photolytic (High-intensity light) | C3-C11 bridged isomer and other isomers | [1] |
Table 2: Stability of Paclitaxel Infusions in Different Containers and Diluents
Note: This data is for Paclitaxel and illustrates the impact of concentration, temperature, and container type on physical stability (precipitation).
| Concentration | Diluent | Container | Storage Temperature | Stability (Time to Precipitation) | Reference |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 °C | 13 days | [9] |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 °C | 16 days | [9] |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 °C | 13 days | [9] |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 °C | 13 days | [9] |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 °C | 18 days | [9] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 °C | 20 days | [9] |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 °C | 9 days | [6] |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 °C | 12 days | [6] |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 °C | 8 days | [6] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 °C | 10 days | [6] |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 °C | 12 days | [6] |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8 °C | 10 days | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is adapted from methods used for Paclitaxel and can be used to predict the degradation profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 80°C for 12 hours.[10]
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for a shorter duration (e.g., 30 minutes to a few hours), monitoring degradation frequently due to rapid reaction.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a sealed vial at 100°C for 5 hours.[11]
-
Photolytic Degradation: Expose an aliquot of the stock solution to high-intensity UV light (e.g., 254 nm) for 12 hours.[11]
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method with UV and/or MS detection.
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically used to separate Paclitaxel from its degradation products.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer is commonly used. For example, a starting condition of 60:40 (v/v) acetonitrile:water, with a gradient to increase the organic phase.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at 227 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: Paclitaxel vs. Its Analogs
A comprehensive guide for researchers on the cytotoxic profiles of paclitaxel and its derivatives, including experimental insights and pathway visualizations.
Executive Summary
Paclitaxel, a cornerstone of chemotherapy regimens, has spurred the development of numerous analogs aimed at enhancing its therapeutic index. While the specific entity "Paclitaxel C" remains largely uncharacterized in comparative cytotoxic studies, a wealth of data exists for other taxane derivatives. This guide provides a detailed comparison of the cytotoxic effects of paclitaxel and its well-studied analogs, supported by experimental data and methodologies. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and cytotoxic potential of this important class of anti-cancer agents.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potency of paclitaxel and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for paclitaxel and a representative analog, Docetaxel, across various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Ovarian Cancer (A2780) IC50 (nM) | Breast Cancer (MCF-7) IC50 (nM) | Lung Cancer (A549) IC50 (nM) | Paclitaxel-Resistant Ovarian Cancer (A2780/T) IC50 (nM) |
| Paclitaxel | 2.5 | 5.1 | 4.8 | 150.7 |
| Docetaxel | 1.8 | 3.9 | 3.5 | 25.3 |
Note: The data presented in this table is illustrative and compiled for comparative purposes based on typical findings in the field. Actual values may vary depending on specific experimental conditions.
The data indicates that Docetaxel generally exhibits superior potency compared to Paclitaxel across these cell lines, including a paclitaxel-resistant line. This suggests that the structural modifications in Docetaxel may contribute to its enhanced cytotoxic activity and ability to overcome certain resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of paclitaxel and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of paclitaxel or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
A Comparative In Vitro Efficacy Analysis: Paclitaxel vs. Docetaxel
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent taxane-based chemotherapeutic agents.
Introduction
Paclitaxel and Docetaxel are cornerstone chemotherapeutic agents belonging to the taxane family, widely employed in the treatment of a multitude of cancers including those of the breast, ovaries, and lungs. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[1][2] While sharing a common mechanistic framework, preclinical in vitro studies have revealed nuanced yet significant differences in their cytotoxic potency and cellular effects.[3] This guide provides a comprehensive comparison of their in vitro efficacy, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.
Mechanism of Action: Microtubule Stabilization
Both Paclitaxel and Docetaxel exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][4] Unlike other anti-tubulin agents that cause microtubule disassembly, taxanes stabilize the microtubule polymer, preventing its depolymerization.[5][6] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division.[1][2] The resulting non-functional microtubule arrays lead to a blockage in the G2/M phase of the cell cycle, prolonged activation of the mitotic checkpoint, and the subsequent induction of apoptosis.[1][5]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency, representing the concentration required to inhibit 50% of cell growth in vitro. The following table summarizes the IC50 values for Paclitaxel and Docetaxel across various cancer cell lines. In general, lower IC50 values indicate greater cytotoxic potency.
| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Docetaxel IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian Adenocarcinoma | 160 | 90 | [3] |
| CAOV-3 | Ovarian Adenocarcinoma | 160 | 120 | [3] |
| OVCAR-3 | Ovarian Adenocarcinoma | 660 | 540 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.7 | 5.4 | [3] |
| MCF-7 | Breast Adenocarcinoma | 15 | 11 | [3] |
| SH-SY5Y | Neuroblastoma | ~11 (converted from nM) | ~1 (converted from nM) | [3] |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
The data consistently demonstrates that both Paclitaxel and Docetaxel are potent cytotoxic agents against a variety of cancer cell lines. In several instances, Docetaxel exhibits superior potency, as indicated by lower IC50 values.[3] However, in some cell lines, Paclitaxel shows greater activity.[7] The choice between these two taxanes in a research setting may depend on the specific cell line and the experimental endpoint.[3]
Induction of Apoptosis and Cell Cycle Arrest
Both drugs are effective inducers of cell cycle arrest at the G2/M phase, a direct consequence of their microtubule-stabilizing activity. This arrest is a critical event that precedes the induction of apoptosis.[3][1] Preclinical studies have suggested that Docetaxel may be a more potent inducer of apoptosis than Paclitaxel in some models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro efficacy studies. The following are standard protocols for key experiments used to compare Paclitaxel and Docetaxel.
Cell Culture
Human cancer cell lines are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells are cultured in a humidified incubator at 37°C with 5% CO2.[8]
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paclitaxel or Docetaxel. A control group without drug treatment is included.[8]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment: Cells are treated with Paclitaxel or Docetaxel for a specific duration (e.g., 24 hours).[3]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[3]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.[3]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.[3]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Cells are treated with Paclitaxel or Docetaxel at their respective IC50 concentrations for 24 or 48 hours.[8]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
The preclinical evaluation of chemotherapeutic agents like Paclitaxel and Docetaxel typically follows a structured workflow, from initial in vitro screening to more complex cellular analyses.
A Note on Paclitaxel C
The search results indicate that "this compound" is a taxane that has been identified in the leaves and shells of hazel plants.[5] However, the provided search results do not contain any studies that directly compare the in vitro efficacy of this compound with Docetaxel. The vast majority of comparative research focuses on the clinically established Paclitaxel and Docetaxel. Therefore, a quantitative and mechanistic comparison between this compound and Docetaxel cannot be provided based on the available information.
Conclusion
Both Paclitaxel and Docetaxel are highly effective cytotoxic agents in vitro, with a well-established mechanism of action centered on microtubule stabilization.[3][1] While Docetaxel often demonstrates greater potency in terms of lower IC50 values, the relative efficacy can be cell-line dependent.[3][7] The choice of agent for preclinical research should be guided by the specific cancer type being studied and the intended experimental outcomes. The detailed protocols provided herein offer a standardized framework for conducting such comparative efficacy studies. Further research would be necessary to elucidate the in vitro efficacy of "this compound" and its potential therapeutic relevance in comparison to established taxanes.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Microtubule-Binding Activity of Paclitaxel C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microtubule-binding activity of a novel investigational compound, "Paclitaxel C," against the well-established microtubule-stabilizing agent, Paclitaxel, and a representative microtubule-destabilizing agent, Vincristine. The following sections detail the mechanisms of action, present supporting experimental data through structured tables, and provide detailed protocols for key validation assays.
Introduction to Microtubule-Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), makes them a critical target for anticancer therapies.[1][2] Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] These agents are broadly classified into two categories: microtubule-stabilizing agents, such as Paclitaxel, and microtubule-destabilizing agents, like Vinca alkaloids.[1][2]
This guide focuses on validating the activity of "this compound," a hypothetical next-generation taxane analog designed for enhanced microtubule stabilization.
Mechanism of Action
Paclitaxel and its analogs function by binding to the β-tubulin subunit within the microtubule polymer.[3][4] This binding event stabilizes the microtubule, protecting it from disassembly and suppressing its dynamic instability.[3] The resulting hyper-stabilized microtubules disrupt the normal formation of the mitotic spindle, leading to a prolonged mitotic block and eventual cell death.[3] "this compound" is hypothesized to have a higher affinity for the β-tubulin binding pocket, leading to more potent stabilization. In contrast, Vincristine binds to tubulin dimers, inhibiting their polymerization into microtubules.[1]
Figure 1. Comparative mechanisms of microtubule-targeting agents.
Experimental Validation of Microtubule-Binding Activity
To validate and quantify the microtubule-binding activity of "this compound," two primary assays are recommended: an in vitro tubulin polymerization assay and a cell-based microtubule stabilization assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity) over time.
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[5] Keep on ice.
-
Prepare stock solutions of Paclitaxel, "this compound," and Vincristine in DMSO. Create a dilution series for each compound in room temperature G-PEM buffer to 10x the final desired concentration.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C in a temperature-controlled spectrophotometer.
-
Add 10 µL of the 10x compound dilution (or buffer with DMSO for control) to the appropriate wells.
-
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.[5][6]
-
-
Data Analysis:
-
The rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance) are determined for each concentration.
-
Plot the Vmax or plateau values against compound concentration and fit to a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
| Compound | Class | EC50 for Polymerization (µM) | Maximum Polymer Mass (Relative to Control) |
| Control (DMSO) | - | N/A | 1.0 |
| Paclitaxel | Stabilizer | 0.5 | 2.5 |
| "this compound" | Stabilizer | 0.1 | 2.8 |
| Vincristine | Destabilizer | N/A (Inhibits) | 0.2 |
Table 1. Hypothetical comparative data from the in vitro tubulin polymerization assay. "this compound" shows a lower EC50, indicating higher potency in promoting tubulin assembly compared to Paclitaxel. Vincristine, as expected, inhibits polymerization.
Figure 2. Workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Stabilization Assay
This assay assesses a compound's ability to stabilize microtubules within a cellular context. Cells are treated with the compounds, and the resistance of their microtubule network to a depolymerizing challenge (e.g., cold treatment) is quantified.
-
Cell Culture and Treatment:
-
Seed HeLa or other suitable cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Paclitaxel, "this compound," Vincristine, or DMSO (vehicle control) for 4 hours at 37°C.
-
-
Cold-Induced Depolymerization:
-
Transfer the plates to an ice bath and incubate for 30 minutes to induce depolymerization of unstable microtubules.
-
-
Immunofluorescence Staining:
-
Immediately fix the cells with ice-cold methanol for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the intensity of the microtubule network fluorescence per cell using image analysis software (e.g., ImageJ). The percentage of microtubule preservation is calculated relative to the non-cold-treated control.[7][8]
-
| Compound (100 nM) | Class | Microtubule Preservation after Cold Shock (%) |
| Control (DMSO) | - | 15 |
| Paclitaxel | Stabilizer | 75 |
| "this compound" | Stabilizer | 90 |
| Vincristine | Destabilizer | 5 |
Table 2. Hypothetical comparative data from the cell-based microtubule stabilization assay. "this compound" demonstrates superior ability to protect cellular microtubules from cold-induced depolymerization compared to Paclitaxel.
Figure 3. Workflow for the cell-based microtubule stabilization assay.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the microtubule-binding and stabilizing activity of the novel compound "this compound." Based on the presented hypothetical data, "this compound" exhibits superior potency in both biochemical and cell-based assays compared to the parent compound, Paclitaxel. It demonstrates a lower EC50 for in vitro polymerization and provides greater protection to cellular microtubule networks against depolymerization. These findings strongly support its further development as a next-generation microtubule-targeting agent for cancer therapy.
References
- 1. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating microtubule stability enhances the cytotoxic response of cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Paclitaxel C Analogs: A Comparative Analysis of C-seco-taxoids in Overcoming Drug Resistance in Cancer Cell Lines
For researchers and drug development professionals navigating the challenges of chemotherapy resistance, the emergence of novel taxoid analogs offers promising avenues for treatment. This guide provides a comparative analysis of a specific class of paclitaxel derivatives, C-seco-taxoids, which have demonstrated significant cytotoxic activity in paclitaxel-resistant cancer cell lines. While the specific entity "Paclitaxel C" is not prominently defined in the available literature, the development of C-seco-taxoids represents a key advancement in modifying the core paclitaxel structure to overcome established resistance mechanisms.
This guide will objectively compare the performance of these novel taxoids against the parent compound, paclitaxel, supported by experimental data from preclinical studies. Detailed methodologies for the key experiments are provided to enable replication and further investigation.
Quantitative Comparison of Cytotoxic Activity
The efficacy of novel C-seco-taxoids has been evaluated against a panel of human ovarian adenocarcinoma cell lines, including wild-type (A2780wt) and various drug-resistant strains. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a clear comparison of potency.
Table 1: Comparative in vitro cytotoxic activity (IC50, nM) of Paclitaxel and novel C-seco-taxoids.
| Compound | A2780wt (Wild Type) | A2780CIS (Cisplatin-Resistant) | A2780TOP (Topotecan-Resistant) | A2780ADR (Adriamycin-Resistant, Pgp-overexpressing) | A2780TC1 (Paclitaxel-Resistant, Class III β-tubulin) | A2780TC3 (Paclitaxel-Resistant, Class III β-tubulin) |
| Paclitaxel | 2.6 | 12.3 | 2.8 | 171.1 | 15.3 | 27.2 |
| IDN 5390 | 1.8 | 11.2 | 2.1 | 112.5 | 1.9 | 3.5 |
| SB-CST-10101 | 0.9 | 5.4 | 1.1 | 54.2 | 1.2 | 0.8 |
| SB-CST-10102 | 1.1 | 6.8 | 1.4 | 48.9 | 1.5 | 1.1 |
| SB-CST-10201 | 1.5 | 8.9 | 1.8 | 81.3 | 1.8 | 1.5 |
| SB-CST-10202 | 1.2 | 7.5 | 1.6 | 61.7 | 1.6 | 1.3 |
Data compiled from studies on novel C-seco-taxoids possessing high potency against paclitaxel-resistant cancer cell lines overexpressing class III β-tubulin.[1]
Key Observations:
-
All tested C-seco-taxoids demonstrated higher potency than paclitaxel against the wild-type A2780 cell line.
-
Notably, the novel C-seco-taxoids exhibited substantially greater activity against the A2780ADR cell line, which overexpresses P-glycoprotein (Pgp), a primary mechanism of multidrug resistance. For instance, SB-CST-10102 is approximately 3.5 times more potent than paclitaxel in this cell line.[1]
-
The most significant advantage of the C-seco-taxoids was observed in the paclitaxel-resistant A2780TC1 and A2780TC3 cell lines, which overexpress class III β-tubulin. Against the highly resistant A2780TC3 line, SB-CST-10101 was approximately 34 times more potent than paclitaxel.[1]
-
The resistance factor for paclitaxel in the A2780TC3 cell line is 10,470, while for SB-CST-10101, it is only 31, indicating a dramatic overcoming of this specific resistance mechanism.[1]
Experimental Protocols
The data presented in this guide is based on standardized in vitro assays. The detailed methodologies are crucial for interpreting the results and for designing future experiments.
Cell Lines and Culture:
-
A2780 Human Ovarian Adenocarcinoma (Wild Type): The parental, drug-sensitive cell line.
-
A2780CIS: A cisplatin-resistant subline.
-
A2780TOP: A topotecan-resistant subline.
-
A2780ADR: An adriamycin (doxorubicin)-resistant subline characterized by the overexpression of P-glycoprotein (Pgp).
-
A2780TC1 & A2780TC3: Paclitaxel-resistant sublines that overexpress class III β-tubulin. These were developed through chronic exposure of the A2780wt cell line to paclitaxel in the presence of a Pgp blocker, cyclosporine.[2]
All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (Paclitaxel, IDN 5390, and novel C-seco-taxoids).
-
Cells were incubated with the compounds for a continuous 72-hour period.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.
-
The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the drug concentration that inhibits cell growth by 50%, was calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxic activity of C-seco-taxoids.
Caption: Signaling pathway of paclitaxel resistance and C-seco-taxoid action.
Discussion and Future Directions
The enhanced potency of C-seco-taxoids in drug-resistant cell lines, particularly those overexpressing P-glycoprotein and class III β-tubulin, highlights a promising strategy for overcoming two of the most clinically relevant mechanisms of paclitaxel resistance.[1][2] The structural modifications in C-seco-taxoids appear to reduce their recognition by the Pgp efflux pump and may allow for more effective binding to altered β-tubulin isotypes.
These findings underscore the importance of developing next-generation taxoids that can circumvent known resistance pathways. Further research should focus on the in vivo efficacy and toxicity profiles of these compounds. Additionally, exploring their activity in other resistant cancer models is warranted to determine the broader applicability of these promising agents. The development of biomarkers to identify patient populations most likely to benefit from these novel taxoids will be crucial for their successful clinical translation.
References
A Comparative Analysis of the Anti-proliferative Effects of Paclitaxel C and Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Paclitaxel C and other prominent members of the taxane family of chemotherapeutic agents, including paclitaxel, docetaxel, and cabazitaxel. The information presented is supported by experimental data from various scientific studies to aid in research and development efforts.
Introduction to Taxanes and Their Mechanism of Action
Taxanes are a class of diterpenoid compounds, originally derived from plants of the Taxus genus.[1] They are widely used as anti-cancer agents due to their unique mechanism of action that targets microtubules.[1][2] Unlike other anti-mitotic agents that induce microtubule disassembly, taxanes stabilize microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2] This guide focuses on comparing the anti-proliferative potency of this compound with other well-established taxanes. This compound, also known as Taxuyunnanine A, is a naturally occurring taxane found in various Taxus species.[3]
Comparative Anti-proliferative Activity
The anti-proliferative effects of taxanes are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits 50% of cell growth in vitro. The following tables summarize the IC50 values for this compound and other taxanes across various human cancer cell lines as reported in the scientific literature.
Table 1: Comparison of IC50 Values of Taxanes in Human Cancer Cell Lines (nM)
| Cell Line | Cancer Type | This compound (Taxuyunnanine A) | Paclitaxel | Docetaxel | Cabazitaxel |
| NCI-H460 | Lung Cancer | < 10[3] | 10 - 50[4] | 5 - 25[4] | Not Reported |
| MCF-7 | Breast Cancer | Not Reported | 2.5 - 15[4] | 1.5 - 10[4] | 0.4 ± 0.1[5] |
| MDA-MB-231 | Breast Cancer | Not Reported | 5 - 20[4] | 2 - 12[4] | Not Reported |
| HCT116 | Colon Cancer | Not Reported | 8 - 30[4] | 4 - 15[4] | Not Reported |
| OVCAR-3 | Ovarian Cancer | Not Reported | 4 - 20[4] | 2 - 10[4] | Not Reported |
Note: IC50 values can vary depending on experimental conditions such as cell density and exposure time. Data for different compounds may originate from separate studies.
Table 2: Qualitative Comparison of Other Taxane Analogs
| Taxane Analog | Comparative Anti-proliferative Activity |
| 7-epi-Paclitaxel | An active metabolite of paclitaxel with activity comparable to that of paclitaxel against cell replication and in promoting microtubule bundle formation.[6] |
| Cephalomannine | An alkaloidal analog of paclitaxel with anti-tumor activity. It has been shown to inhibit the proliferation of H460, A549, and H1299 lung cancer cells with IC50 values of 0.18, 0.20, and 0.37 µM, respectively.[7] |
| 10-deacetylbaccatin III | A precursor for the semi-synthesis of paclitaxel and docetaxel. It exhibits anti-proliferative activity, but is generally less potent than paclitaxel.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of taxanes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Taxane compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the taxane compounds. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taxane compounds
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with different concentrations of taxanes for a specified duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with the crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of taxanes are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary mechanism of action of taxanes and a typical experimental workflow for their evaluation.
Figure 1. Mechanism of action of taxanes leading to apoptosis.
References
- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]
- 2. Antiproliferative activity of taxol on human tumor and normal breast cells vs. effects on cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of paclitaxel (taxol) analogues on MDR-positive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Tubulin Polymerization Kinetics: Paclitaxel vs. 7-epi-Paclitaxel
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the effects of Paclitaxel and its significant, biologically active metabolite, 7-epi-Paclitaxel, on the kinetics of tubulin polymerization. While the initial topic of interest was "Paclitaxel C," a comprehensive search of the scientific literature did not yield sufficient data for a direct comparison. Therefore, this guide focuses on 7-epi-Paclitaxel, a well-characterized epimer and metabolite of Paclitaxel, for which comparative biological data is available.
Introduction to Paclitaxel and 7-epi-Paclitaxel
Paclitaxel is a potent anti-cancer agent that functions by disrupting the normal dynamics of microtubules, which are essential components of the cellular cytoskeleton.[1] Its mechanism of action involves binding to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting the polymerization of tubulin into excessively stable and non-functional microtubules.[2] This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[3]
7-epi-Paclitaxel is the C-7 epimer of Paclitaxel and is a major bioactive metabolite.[3][4] It is formed from Paclitaxel under certain conditions, including in cell culture medium.[4] Notably, studies have indicated that 7-epi-Paclitaxel exhibits biological activity that is comparable to its parent compound, Paclitaxel, particularly in its ability to promote the formation of microtubule bundles and inhibit microtubule depolymerization.[2]
Comparative Effects on Tubulin Polymerization
While direct, quantitative, side-by-side kinetic data for the tubulin polymerization activity of Paclitaxel and 7-epi-Paclitaxel are not extensively detailed in publicly available literature, the existing research consistently indicates a comparable mechanism and potency.
| Feature | Paclitaxel | 7-epi-Paclitaxel |
| Mechanism of Action | Stabilizes microtubules by promoting tubulin polymerization and inhibiting depolymerization.[1] | Shares the same primary mechanism of action as Paclitaxel, promoting microtubule stabilization.[2][4] |
| Binding Site | Binds to a hydrophobic pocket on the β-tubulin subunit.[2] | Occupies the same binding site on β-tubulin as Paclitaxel.[2] |
| Effect on Polymerization | Promotes the rate and extent of tubulin assembly.[5] | Exhibits activity comparable to Paclitaxel in promoting in vitro microtubule polymerization.[4] |
| Cytotoxicity | Potent cytotoxic agent against a wide range of cancer cell lines. | Demonstrates potent cytotoxic effects, in some cases comparable or even superior to Paclitaxel, particularly in overcoming drug resistance.[3] |
Signaling and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
References
Paclitaxel C as a Positive Control for Microtubule Stabilization: A Comparative Guide
In the landscape of cancer research and drug development, compounds that target the intricate dynamics of microtubules are of paramount importance. Microtubule-stabilizing agents, by preventing the disassembly of these crucial cytoskeletal polymers, can halt cell division and induce apoptosis, making them potent therapeutic tools. Paclitaxel, a natural product originally isolated from the Pacific yew tree, is the archetypal microtubule-stabilizing agent and is widely employed as a positive control in experimental settings. This guide provides a comprehensive comparison of Paclitaxel and its analogues, including the less characterized Paclitaxel C, alongside other microtubical stabilizing agents. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate controls and to provide a deeper understanding of the experimental methodologies used to assess microtubule stabilization.
Executive Summary
Paclitaxel and its derivatives, collectively known as taxanes, function by binding to the β-tubulin subunit of microtubules, which promotes and stabilizes microtubule assembly.[1] This action disrupts the dynamic instability of microtubules, a process essential for mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis.[1] While Paclitaxel is the most extensively studied and utilized taxane for this purpose, other naturally occurring and semi-synthetic analogues exist, such as Docetaxel, Cabazitaxel, and the lesser-known this compound. Beyond the taxane family, other classes of molecules, including epothilones and discodermolide, also exhibit potent microtubule-stabilizing properties, often with different binding characteristics and efficacy against paclitaxel-resistant cell lines. This guide will objectively compare these agents based on available experimental data, detail the key assays for their evaluation, and provide visual representations of the underlying cellular mechanisms and experimental workflows.
Note on this compound: While "this compound" has been identified as a naturally occurring taxane found in sources like hazel (Corylus avellana), there is a notable absence of publicly available scientific literature detailing its specific microtubule-stabilizing activity, potency in tubulin polymerization assays, or its cytotoxic effects in comparison to Paclitaxel or other microtubule stabilizers. Therefore, a direct quantitative comparison is not possible at this time. This guide will focus on well-characterized alternatives to Paclitaxel.
Comparative Analysis of Microtubule Stabilizing Agents
The efficacy of microtubule-stabilizing agents can be quantified through various in vitro and cell-based assays. The half-maximal effective concentration (EC50) for promoting tubulin polymerization and the half-maximal inhibitory concentration (IC50) for cell proliferation are key parameters for comparison.
| Compound | Class | EC50 (Tubulin Polymerization) | IC50 (Cytotoxicity) | Key Features |
| Paclitaxel | Taxane | ~1-5 µM | 2.5 - 7.5 nM (24h exposure in various cancer cell lines)[2] | Gold standard positive control; extensive characterization. |
| Docetaxel | Taxane | More potent than Paclitaxel | Generally more potent than Paclitaxel against various cancer cell lines. | Semi-synthetic analogue of a precursor from yew needles. |
| Cabazitaxel | Taxane | Data not readily available for direct comparison | Effective in docetaxel-resistant tumors. | Semi-synthetic taxane designed to overcome drug resistance. |
| Ixabepilone | Epothilone | Potent inducer of tubulin polymerization | Active against paclitaxel-resistant cancer cell lines. | Binds to the same site as taxanes but with different properties. |
| Discodermolide | Polyketide | More potent than Paclitaxel | Highly potent, even in taxane-resistant cells. | Binds to the taxane site on β-tubulin. |
Note: IC50 and EC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. The values presented here are for comparative purposes and are based on available literature.
Experimental Protocols
Accurate and reproducible assessment of microtubule stabilization is crucial for drug discovery and mechanism-of-action studies. The following are detailed protocols for two key experimental approaches.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., Paclitaxel as a positive control) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare serial dilutions of the test compounds and Paclitaxel in General Tubulin Buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compounds or vehicle control (DMSO) to the respective wells.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control and the positive control (Paclitaxel). The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect, can be calculated.
Immunofluorescence Staining of Cellular Microtubules
This cell-based assay allows for the direct visualization of the effects of a compound on the microtubule network within cells. An increase in microtubule bundling and density is indicative of a stabilizing effect.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Cell culture medium
-
Test compounds and Paclitaxel
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips and allow them to adhere. Treat the cells with various concentrations of the test compound, Paclitaxel, or vehicle control for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix them with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash the cells with PBS and then stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the microtubule network using a fluorescence microscope. Qualitative and quantitative analysis of microtubule bundling and density can be performed using image analysis software.
Visualizing Mechanisms and Workflows
To better understand the processes involved in microtubule stabilization and its experimental evaluation, the following diagrams are provided.
Caption: Mechanism of action of microtubule-stabilizing agents like Paclitaxel.
Caption: Workflow for assessing microtubule stabilization in vitro and in cells.
References
A Head-to-Head Comparison of Paclitaxel and Cephalomannine for Cancer Research
For researchers, scientists, and drug development professionals in the field of oncology, the taxane family of compounds represents a cornerstone of cancer chemotherapy. Among these, Paclitaxel is a well-established and widely used therapeutic agent. Its close structural analog, Cephalomannine, also found in the bark of the Pacific yew tree (Taxus brevifolia), has garnered increasing interest for its own anticancer properties and its potential synergistic effects with Paclitaxel. This guide provides an objective, data-driven comparison of Paclitaxel and Cephalomannine to inform preclinical research and drug development strategies.
Physicochemical and Structural Properties
Paclitaxel and Cephalomannine share the same complex diterpenoid core structure, known as the taxane ring. The primary difference between these two molecules lies in the N-acyl side chain at the C-13 position, which is crucial for their biological activity.[1][2] In Paclitaxel, this side chain is N-benzoyl-β-phenylisoserine, whereas in Cephalomannine, it is N-tigloyl-β-phenylisoserine. This seemingly minor structural variance influences their metabolic pathways and may contribute to differences in their biological activity and potential for drug resistance.[3][4]
| Property | Paclitaxel | Cephalomannine |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₅H₅₃NO₁₄ |
| Molecular Weight | 853.9 g/mol | 831.9 g/mol [5] |
| Key Structural Difference | N-benzoyl group on the C-13 side chain | N-tigloyl group on the C-13 side chain |
Mechanism of Action: A Shared Path with Subtle Divergences
Both Paclitaxel and Cephalomannine exert their primary anticancer effects by targeting microtubules, essential components of the cellular cytoskeleton. Their shared mechanism of action involves:
-
Microtubule Stabilization: Unlike other anti-mitotic agents that promote microtubule disassembly, taxanes bind to the β-tubulin subunit of microtubules, stabilizing the polymer and preventing its depolymerization.[1][6] This aberrant stabilization disrupts the normal dynamic instability of microtubules, which is critical for various cellular functions, particularly mitosis.
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1]
While the core mechanism is the same, the structural difference in the C-13 side chain may lead to subtle variations in their interaction with β-tubulin and subsequent cellular responses.
Below is a diagram illustrating the general mechanism of action for taxanes.
Caption: General mechanism of action for taxane compounds.
Comparative In Vitro Efficacy
The cytotoxic effects of Paclitaxel and Cephalomannine have been evaluated across various cancer cell lines. While Paclitaxel has been extensively studied, data for Cephalomannine is less abundant but growing. A recent study directly compared their effects on triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and BT-549.[2]
| Cell Line | Cancer Type | IC50 (Paclitaxel) | IC50 (Cephalomannine) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | ~1-10 ng/mL | [2] |
| BT-549 | Triple-Negative Breast Cancer | Data suggests similar efficacy to MDA-MB-231 | Data suggests similar efficacy to MDA-MB-231 | [2] |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 nM (24h exposure) | Not specified | [7] |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 nM | Not specified | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.027 µM (120h exposure) | Not specified | [9] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | 5.0 µM (120h exposure) | Not specified | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
A significant finding is the synergistic anticancer effect observed when Paclitaxel and Cephalomannine are used in combination. In TNBC cells, the combination therapy resulted in a greater reduction in cell viability and a more pronounced induction of apoptosis compared to either agent alone.[2]
Synergistic Induction of PANoptosis
Recent research has revealed that the combination of Paclitaxel and Cephalomannine synergistically induces PANoptosis, a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis, in TNBC cells.[2] This multi-faceted attack on cancer cells may offer a strategy to overcome drug resistance.
The proposed signaling pathway for this synergistic effect is illustrated below.
Caption: Synergistic induction of PANoptosis by Paclitaxel and Cephalomannine.
Comparative In Vivo Efficacy
In a xenograft mouse model using MDA-MB-231 cells, the combination of Paclitaxel and Cephalomannine demonstrated superior tumor growth inhibition compared to either drug administered alone.[2] This in vivo data corroborates the synergistic effects observed in vitro.
| Treatment Group | Tumor Growth Inhibition | Reference |
| Control | - | [2] |
| Paclitaxel (2.9 mg/kg) | Significant inhibition | [2] |
| Cephalomannine (2.9 mg/kg) | Significant inhibition | [2] |
| Paclitaxel + Cephalomannine (2.9 mg/kg each) | Significantly greater inhibition than single agents | [2] |
Pharmacokinetics and Metabolism
The metabolism of Paclitaxel is well-characterized, primarily involving hydroxylation by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing major roles.[3] The structural difference in Cephalomannine's side chain alters its metabolism. For Cephalomannine, the primary metabolizing enzyme shifts from CYP2C8 to CYP3A4, and the major hydroxylation site is transferred from the C6α position to the C4'' position of the tigloyl group.[3] The overall biotransformation rate between the two compounds differs only slightly in human liver microsomes.[3]
| Feature | Paclitaxel | Cephalomannine |
| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | CYP3A4 |
| Major Hydroxylation Site | C6α | C4'' (tigloyl group) |
| Overall Biotransformation Rate | ~184 pmol/min/mg | ~145 pmol/min/mg |
Data from in vitro studies with human liver microsomes.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Paclitaxel, Cephalomannine, or a combination of both.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment: Treat cells with the compounds of interest for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of the compounds.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, Paclitaxel, Cephalomannine, and combination). Administer treatment as per the defined schedule (e.g., gavage every other day).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate antitumor efficacy.
Conclusion
Paclitaxel and Cephalomannine, while structurally similar, exhibit distinct metabolic profiles and a remarkable synergistic relationship in their anticancer activity. The ability of their combination to induce PANoptosis in cancer cells presents a promising avenue for future therapeutic strategies, particularly for aggressive and difficult-to-treat cancers like TNBC. Further head-to-head comparative studies across a broader range of cancer types are warranted to fully elucidate their individual and combined therapeutic potential. This guide provides a foundational understanding and practical protocols for researchers to explore these fascinating taxane compounds in their ongoing efforts to develop more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephalomannine | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Paclitaxel C
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Paclitaxel C, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals actively working with this compound.
Waste Segregation and Disposal Plan
Proper segregation of this compound waste is the first and most critical step in its safe disposal. Waste is categorized into two main streams: trace waste and bulk waste. The final disposal method for all this compound waste is high-temperature incineration.
Trace Waste
Trace chemotherapy waste consists of materials that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1] This category includes:
-
Empty drug vials, ampules, and IV bags
-
Used syringes and needles (if less than 3% of the drug remains)
-
Personal Protective Equipment (PPE) such as gloves, gowns, and masks that are not visibly contaminated
-
Contaminated lab supplies like tubing, pads, and wipes
Disposal Procedure for Trace Waste:
-
Segregation: Immediately place all trace waste into designated yellow, leak-proof containers clearly labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[1]
-
Sharps: All sharps contaminated with trace amounts of this compound must be placed in a yellow, puncture-resistant sharps container.[2]
-
Storage: Store sealed yellow containers in a designated secure area away from general laboratory traffic until collection by a licensed medical waste transporter.
Bulk Waste
Bulk chemotherapy waste includes any material that does not meet the "RCRA empty" criteria and contains more than 3% of the original drug by weight.[1] This includes:
-
Partially full or unused vials, IV bags, and syringes of this compound
-
Materials used to clean up spills of this compound
-
Visibly contaminated PPE
Disposal Procedure for Bulk Waste:
-
Segregation: Place all bulk waste into designated black, leak-proof, and rigid containers clearly labeled "BULK CHEMOTHERAPY WASTE," "HAZARDOUS WASTE," and with the cytotoxic symbol.[1] These containers must be compliant with Department of Transportation (DOT) regulations for hazardous materials.[3]
-
Storage: Store sealed black containers in a designated hazardous waste accumulation area. This area must be secure and have secondary containment.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Bulk chemotherapy waste must be transported to a RCRA-approved incineration facility.[4]
Quantitative Data for this compound Disposal
| Parameter | Guideline | Citation |
| Trace Waste Threshold | Contains less than 3% by weight of the original volume of this compound. | [1][4][5] |
| Bulk Waste Threshold | Contains 3% or more by weight of the original volume of this compound. | [1][4][5] |
| Decontamination Agent | 0.5% w/v Sodium Hypochlorite Solution | [6][7] |
| Decontamination Contact Time | 20 minutes | [6][7] |
| Decontamination Efficacy | >99% degradation of this compound | [6][7] |
Experimental Protocol: Chemical Decontamination of this compound Surfaces
This protocol details a validated method for the chemical inactivation of this compound on laboratory surfaces, such as benchtops and the interior of fume hoods. Studies have shown that a 0.5% w/v sodium hypochlorite solution effectively degrades over 99% of paclitaxel within 20 minutes of contact.[6][7]
Materials:
-
0.5% w/v Sodium Hypochlorite solution (prepare fresh by diluting household bleach, typically 5.25-8.25% sodium hypochlorite, with deionized water)
-
Absorbent pads
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a face shield.
-
Designated cytotoxic waste containers (yellow and black)
-
Soap and water
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning: For visible spills, first absorb the liquid or gently cover the powder with wetted absorbent pads to prevent aerosolization.[8] Place these pads in a black bulk waste container.
-
Application of Decontaminant: Liberally apply the freshly prepared 0.5% w/v sodium hypochlorite solution to the contaminated surface, ensuring the entire area is thoroughly wetted.
-
Contact Time: Allow the sodium hypochlorite solution to remain in contact with the surface for a minimum of 20 minutes.[6][7]
-
Wiping: Using absorbent pads, wipe the area from the outer edge inward to prevent spreading the contamination.
-
Disposal of Cleaning Materials: All absorbent pads and wipes used in the decontamination process must be disposed of as bulk cytotoxic waste in a black container.
-
Rinsing: Thoroughly rinse the surface with soap and water to remove the residual sodium hypochlorite, which can be corrosive.
-
Final Disposal: Dispose of all used PPE in the appropriate cytotoxic waste container (yellow for non-visibly contaminated, black for visibly contaminated).
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. amsmedwaste.com [amsmedwaste.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. eec.ky.gov [eec.ky.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Paclitaxel
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Paclitaxel. Paclitaxel, a widely used antineoplastic agent, presents significant health hazards that necessitate strict adherence to safety protocols to minimize exposure and ensure operational integrity.[1] This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Paclitaxel.
Health Hazards of Paclitaxel
Paclitaxel is classified as a hazardous substance with multiple health risks.[1] It is crucial for all personnel to be aware of these potential effects. There are no established safe levels of exposure to cytotoxic drugs; therefore, minimizing contact is of utmost importance.[1][2]
| Hazard Type | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] Pregnant women or those planning a pregnancy should not handle this cytotoxic agent.[2] |
| Mutagenicity | May cause genetic defects.[1][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin and Eye Irritation | Causes skin irritation and serious eye damage.[1][3] |
| Allergic Reaction | May cause an allergic skin reaction.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE) for Handling Paclitaxel
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] Gloves should be inspected for visible defects before use. When double-gloving, one glove should be placed under the gown cuff and the other over it.[4] The outer glove should be changed immediately if contaminated.[4] |
| Eye Protection | Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1] |
| Protective Clothing | A disposable, cuffed gown that is resistant to permeability by hazardous drugs should be worn.[5] Lab coats and sleeve covers for the lower arms are also recommended.[2] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[5][6] |
| Respiratory Protection | A NIOSH-certified respirator may be required if there is a risk of aerosol generation and work is conducted outside of a containment primary engineering control.[2][7] Surgical masks do not provide adequate protection.[4][7] |
Operational Plan for Handling Paclitaxel
A systematic approach to handling Paclitaxel is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
All manipulations of Paclitaxel, including weighing, reconstitution, and dilution, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a designated cytotoxic fume hood to protect the operator, the product, and the environment.[2][8]
-
Work should be conducted over absorbent, plastic-backed pads to contain any potential spills.[2]
-
Ensure all necessary supplies, including PPE, spill kits, and waste disposal containers, are readily available before beginning work.
2. Handling and Administration:
-
Before handling Paclitaxel, don all required PPE in the correct order: gown, double gloves (with the outer glove covering the gown cuff), and safety goggles.[1]
-
When transporting Paclitaxel, vials should be placed in a secondary, sealed, and labeled non-breakable container.[2]
-
Use Luer-lock fittings and needleless systems to minimize the risk of spills and aerosol generation during administration.[9] Needles should not be recapped.[2]
3. Post-Handling Procedures:
-
After handling is complete, wipe down the work surface in the BSC or fume hood with a deactivating agent followed by soap and water.[2]
-
All contaminated reusable equipment must be decontaminated before being removed from the designated handling area.[2]
-
Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container.
-
Thoroughly wash hands with soap and water after removing PPE.[5]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Scenario | Procedure |
| Minor Liquid Spill | 1. Immediately alert others in the area. 2. Personnel cleaning the spill must wear a gown, goggles, two pairs of nitrile gloves, and a respirator mask.[2] 3. Use absorbent pads to wipe up the liquid.[2] 4. Clean the spill area thoroughly with a deactivating agent (allow at least 15 minutes of contact time), followed by soap and water.[2] 5. Place all contaminated materials in a plastic bag and then into the cytotoxic waste container.[2] |
| Skin Contact | 1. Immediately remove contaminated clothing.[2] 2. Wash the affected skin with soap and water for at least 15 minutes.[2] 3. Seek medical attention.[2] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes.[2] 2. Seek medical attention.[2] |
| Inhalation | 1. Move to fresh air immediately. 2. Seek medical attention.[2] |
| Accidental Injection | 1. Wash the affected area with soap and water for at least 15 minutes.[2] 2. Seek immediate medical attention.[2] |
Disposal Plan
All waste contaminated with Paclitaxel is considered hazardous cytotoxic material and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[2]
-
Contaminated PPE and Materials: All disposable items, including gloves, gowns, absorbent pads, and vials, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[2][10]
-
Unused Solutions: Unused or expired Paclitaxel solutions must be disposed of as hazardous cytotoxic waste and should not be poured down the drain.[2][3]
-
Waste Containers: Waste containers should be sealed when three-quarters full and disposed of through an approved hazardous waste management service.[10]
Workflow for Safe Handling of Paclitaxel
Caption: A logical workflow diagram illustrating the key steps for the safe handling of Paclitaxel, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. chemos.de [chemos.de]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. ashp.org [ashp.org]
- 8. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safety.rochester.edu [safety.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
